Technical Documentation Center

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
  • CAS: 1784401-31-5

Core Science & Biosynthesis

Foundational

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate: A Strategic Chiral Building Block for Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the morpholine ring is universally recognized as a privileged scaffold. Its unique physicochemical properties make it a staple in the development of central nervous system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the morpholine ring is universally recognized as a privileged scaffold. Its unique physicochemical properties make it a staple in the development of central nervous system (CNS) agents, kinase inhibitors, and antimicrobial drugs. However, as drug targets become increasingly complex, flat, achiral heterocycles often fail to provide the necessary spatial geometry for high-affinity binding.

Enter tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate —a highly versatile, chiral building block that bridges the gap between favorable pharmacokinetics and complex 3D pharmacophore mapping. By introducing a functionalized 2-hydroxyethyl side chain at the C3 position and protecting the secondary amine with a tert-butyloxycarbonyl (Boc) group, this molecule provides synthetic chemists with an orthogonal, self-validating platform for late-stage functionalization. This whitepaper explores the mechanistic rationale, ADME (Absorption, Distribution, Metabolism, and Excretion) implications, and validated synthetic protocols for utilizing this critical intermediate.

Physicochemical Profiling & ADME Rationale

The strategic value of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate lies in its precise structural tuning. The morpholine core inherently modulates basicity; the electronegative oxygen atom exerts an inductive electron-withdrawing effect, lowering the pKa of the amine compared to standard piperidines. This increases the fraction of the unionized drug at physiological pH, directly enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

Furthermore, substitution at the C3 position introduces critical steric bulk adjacent to the nitrogen. When the morpholine nitrogen is subsequently functionalized (post-Boc deprotection), this C3-substituent induces pseudo-A1,3 strain, restricting the conformational flexibility of the ring[1]. This rigidification is highly prized for locking molecules into bioactive conformations, thereby reducing entropic penalties upon target binding.

Quantitative Data Summary

The foundational properties of this building block are summarized below to guide solvent selection and reaction planning[2],.

PropertyValue / DescriptionSynthetic & ADME Implication
Formula C11H21NO4Favorable low molecular weight for fragment-based design.
Molecular Weight 231.29 g/mol Allows extensive downstream functionalization without exceeding Lipinski's Rule of 5.
CAS Number (Racemic) 1784401-31-5Standard reference for racemic library synthesis.
CAS Number (S-Isomer) 813433-76-0Critical for stereospecific target engagement.
Physical State Viscous liquid / oilHighly soluble in polar aprotic solvents (DCM, THF, DMF).
Purity Standard ≥95%Ensures minimal diastereomeric or structural impurities in cascade reactions.
Logical Relationship: Structure to ADME Mapping

G Core Morpholine Core ADME1 Reduced pKa & High BBB Permeability Core->ADME1 Inductive effect Boc N-Boc Protection ADME2 Orthogonal Synthetic Control Boc->ADME2 Prevents N-alkylation C3 C3-Hydroxyethyl Group ADME3 Versatile Functionalization Handle C3->ADME3 Primary alcohol reactivity Chiral Chiral Center (C3) ADME4 Target Specificity & Spatial Constraint Chiral->ADME4 Pseudo-A1,3 strain

Fig 1: Structural features of the morpholine building block mapped to their ADME and synthetic benefits.

Synthetic Utility & Functionalization Workflows

As an application scientist, the primary appeal of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate is its "plug-and-play" nature. The primary alcohol on the 2-hydroxyethyl chain is sterically accessible and electronically decoupled from the morpholine nitrogen (due to the Boc group). This allows for divergent synthetic pathways:

  • Oxidation to Aldehyde: The primary alcohol can be oxidized to an aldehyde, serving as an electrophilic node for reductive aminations, Wittig reactions, or Grignard additions.

  • Activation to Leaving Group: Conversion of the alcohol to a mesylate, tosylate, or halide transforms the side chain into a potent electrophile for nucleophilic displacement (e.g., introducing azides for click chemistry, or primary/secondary amines).

Synthetic Workflow Diagram

G SM tert-Butyl 3-(2-hydroxyethyl) morpholine-4-carboxylate Aldehyde C3-Acetaldehyde Morpholine (via Swern Oxidation) SM->Aldehyde (COCl)2, DMSO, Et3N, -78°C Mesylate C3-(2-Mesyloxyethyl)morpholine (via MsCl/Et3N) SM->Mesylate MsCl, Et3N, DCM, 0°C RedAm Reductive Amination (Access to extended amines) Aldehyde->RedAm R-NH2, NaBH(OAc)3 NuSub Nucleophilic Substitution (Azides, Amines, Thiols) Mesylate->NuSub Nu-, Heat/Base

Fig 2: Divergent synthetic workflows utilizing the C3-hydroxyethyl functional handle.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) and mechanistic rationales to explain why specific conditions are chosen.

Protocol A: Swern Oxidation to C3-Acetaldehyde Morpholine

Rationale: While Dess-Martin periodinane (DMP) is convenient, Swern oxidation is highly preferred for scale-up due to cost-effectiveness and the avoidance of hypervalent iodine byproducts that can complicate the purification of polar morpholine derivatives.

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • Anhydrous DMSO (2.4 eq)

  • Triethylamine (Et3N) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • System Purge: Flame-dry a round-bottom flask under argon. Add anhydrous DCM and oxalyl chloride (1.2 eq). Cool the system to exactly -78 °C using a dry ice/acetone bath. Causality: Strict temperature control prevents the premature decomposition of the highly reactive chlorodimethylsulfonium intermediate.

  • DMSO Addition: Dropwise add anhydrous DMSO (2.4 eq) dissolved in a small volume of DCM. Stir for 15 minutes. Gas evolution (CO and CO2) will be observed.

  • Substrate Addition: Dissolve the starting material (1.0 eq) in DCM and add it dropwise over 10 minutes. Stir the mixture at -78 °C for 45 minutes.

  • Base Quench: Add Et3N (5.0 eq) dropwise. Causality: The excess base triggers the deprotonation of the alkoxysulfonium ylide, driving the intramolecular elimination to form the aldehyde and dimethyl sulfide.

  • Warming & IPC: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

    • Self-Validation (IPC): Perform TLC (Hexanes:EtOAc 1:1). The starting material (alcohol) will appear as a lower Rf spot, while the aldehyde will run significantly higher. Stain with KMnO4 or ninhydrin (after Boc deprotection on the plate).

  • Workup: Quench with saturated aqueous NH4Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude aldehyde should be used immediately in the next step (e.g., reductive amination) to prevent epimerization at the C3 chiral center.

Protocol B: Mesylation and Nucleophilic Displacement

Rationale: Converting the primary alcohol to a mesylate is an excellent way to prepare the side chain for SN2 reactions. Mesyl chloride is chosen over tosyl chloride due to faster reaction kinetics with primary aliphatic alcohols and easier removal of the methanesulfonate byproduct during aqueous workup.

Step-by-Step Procedure:

  • Activation: Dissolve the starting material (1.0 eq) in anhydrous DCM and cool to 0 °C. Add Et3N (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Monitoring: Stir at 0 °C for 1 hour.

    • Self-Validation (IPC): LC-MS analysis should show the complete disappearance of the starting mass [M+H]+ 232 and the appearance of the mesylate mass[M+H]+ 310. Note: The Boc group is stable under these mildly basic conditions.

  • Displacement: Concentrate the crude mesylate and redissolve in anhydrous DMF. Add the desired nucleophile (e.g., sodium azide, 2.0 eq) and heat to 60 °C for 4-6 hours.

  • Workup: Dilute with EtOAc and wash extensively with water (5x) to remove DMF and excess salts. Dry and concentrate to yield the functionalized morpholine.

Conclusion

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate represents a masterclass in rational building block design. By combining the inherently favorable ADME profile of the morpholine ring with a strategically placed, stereochemically defined functional handle, it empowers medicinal chemists to rapidly explore complex chemical space,[1]. Whether utilized in fragment-based drug discovery or as a core scaffold for targeted protein degraders (PROTACs), mastering the synthetic manipulation of this molecule is a critical skill for modern drug development professionals.

References

  • Sigma-Aldrich. tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate Product Page (CAS 1784401-31-5). Retrieved from:[2]

  • CymitQuimica. (S)-N-Boc-3-(2-hydroxyethyl)morpholine Product Page (CAS 813433-76-0). Retrieved from:

  • ACS Chemical Neuroscience (via PMC). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from:

  • The Journal of Organic Chemistry (ACS). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from:[1]

Sources

Exploratory

"Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate" for novel compound libraries

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate: A Versatile Scaffold for Novel Compound Libraries and Targeted Therapeutics Executive Summary In the pursuit of novel chemical space, the strategic selection of core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate: A Versatile Scaffold for Novel Compound Libraries and Targeted Therapeutics

Executive Summary

In the pursuit of novel chemical space, the strategic selection of core scaffolds dictates the success of high-throughput screening (HTS) libraries and lead optimization campaigns. Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (also known as N-Boc-3-(2-hydroxyethyl)morpholine) has emerged as a highly privileged building block in modern medicinal chemistry[1]. By combining the favorable physicochemical properties of the morpholine ring with orthogonally addressable functional groups (a Boc-protected amine and a primary alcohol), this scaffold enables the rapid, divergent synthesis of complex molecular architectures[2].

As a Senior Application Scientist, I have observed that incorporating this specific morpholine derivative into library design consistently yields compounds with superior pharmacokinetic (PK) profiles, enhanced aqueous solubility, and highly specific target engagement[2]. This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, synthetic utility, applications in drug discovery, and validated experimental protocols.

Structural Rationale & Physicochemical Profiling

The architectural design of Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate is not coincidental; it is a masterclass in functional group causality for drug design:

  • The Morpholine Core: The morpholine heterocycle is ubiquitous in FDA-approved drugs. Unlike its all-carbon analog (cyclohexane) or purely nitrogenous analog (piperidine), the oxygen atom in morpholine reduces the basicity of the adjacent nitrogen (lowering the pKa) and serves as a hydrogen-bond acceptor. This subtle electronic shift dramatically improves aqueous solubility and metabolic stability, mitigating the hERG toxicity often associated with highly basic amines[2].

  • The 3-(2-Hydroxyethyl) Side Chain: Positioning a primary alcohol on a two-carbon tether at the C3 position provides a highly reactive vector that extends into solvent-exposed regions of target proteins. This hydroxyl group can be readily converted into ethers, esters, or leaving groups (e.g., mesylates) for further substitution, allowing for the exploration of diverse chemical space without altering the core binding motif.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides essential orthogonal protection[1]. It ensures that reactions targeting the hydroxyl group (O-functionalization) do not inadvertently alkylate or acylate the secondary amine. Once O-functionalization is complete, the Boc group can be quantitatively cleaved under mild acidic conditions, liberating the nitrogen for subsequent derivatization[3].

Quantitative Physicochemical Profile

To facilitate rational library design, the core metrics of the scaffold are summarized below. These parameters fall well within the "Rule of Three" for fragment-based drug discovery (FBDD), ensuring that downstream derivatives maintain drug-like properties.

PropertyValueRationale / Impact in Drug Design
IUPAC Name tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylateStandard nomenclature for regulatory and patent filings.
Molecular Weight 231.29 g/mol Low MW fragment, ideal for lead-oriented synthesis (Ligand Efficiency > 0.3).
Formula C11H21NO4Favorable heteroatom-to-carbon ratio for solubility.
LogP (Estimated) ~1.2 - 1.5Enhances aqueous solubility compared to piperidine or pyrrolidine analogs.
H-Bond Donors 1 (OH group)Provides a highly reactive vector for O-alkylation/esterification.
H-Bond Acceptors 4 (O, N, Boc oxygens)Favorable for kinase hinge-binding and target interactions.
Stereocenters 1 (C3 position)Available as (S) or (R) enantiomers (CAS 813433-76-0 and 1257855-07-4) for stereospecific SAR[1].

Synthetic Utility & Orthogonal Functionalization

The true power of this scaffold lies in its capacity for divergent, orthogonal functionalization. By systematically manipulating the O- and N- vectors, chemists can generate a matrix of structurally diverse compounds from a single starting material.

G Core Tert-butyl 3-(2-hydroxyethyl) morpholine-4-carboxylate O_Func O-Functionalization (Mitsunobu / Alkylation) Core->O_Func Base/Electrophile N_Deprot Boc Deprotection (TFA or HCl) Core->N_Deprot Acid Cleavage Ethers Ether Derivatives (PROTAC Linkers) O_Func->Ethers Esters Ester / Carbamate Derivatives O_Func->Esters N_Alk N-Alkylation / Reductive Amination N_Deprot->N_Alk N_Acyl N-Acylation / Sulfonylation N_Deprot->N_Acyl

Caption: Divergent orthogonal functionalization workflow of the N-Boc-3-(2-hydroxyethyl)morpholine scaffold.

Applications in Modern Drug Discovery

Application 1: HIV-1 Protease Inhibitors

The morpholine core has been successfully utilized to overcome drug resistance in viral targets. Recent studies have demonstrated the design of novel HIV-1 protease inhibitors featuring modified core scaffolds. By utilizing the hydroxyethyl arm to link to sulfonamides or phosphonamidites, researchers have generated compounds with exceptional enzymatic inhibitory activity (IC50 in the low picomolar range) against resistant HIV-1 strains[3].

Application 2: Allosteric P2Y12 Receptor Antagonists

The morpholine moiety is critical in the development of novel antithrombotic agents. High-throughput screening has identified morpholine-containing scaffolds as potent, reversible antagonists of the P2Y12 receptor. Unlike traditional thienopyridine prodrugs, these morpholine derivatives act via an allosteric mechanism, providing high efficacy without the associated side effects of severe bleeding or CYP3A4 inhibition[4].

Application 3: PROTAC Linker Engineering

In Targeted Protein Degradation (TPD), the morpholine ring serves as an ideal rigidifying element within PROTAC linkers. The 3-(2-hydroxyethyl) side chain can be etherified to attach to an E3 ligase ligand (e.g., Thalidomide or VHL ligands), while the deprotected morpholine nitrogen is coupled to the target protein (POI) warhead. This vector trajectory improves the cell permeability of the massive ternary complex.

PROTAC POI Target Protein (e.g., Kinase) Warhead Target Ligand POI->Warhead Binds Linker Morpholine Scaffold (Linker Core) Warhead->Linker N-Derivatization E3_Ligand E3 Ligase Ligand (e.g., Thalidomide) Linker->E3_Ligand O-Derivatization E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN / VHL) E3_Ligand->E3_Ligase Binds

Caption: Logical architecture of a PROTAC ternary complex utilizing the morpholine scaffold as a linker.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the functionalization of Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate.

Protocol A: O-Alkylation via Mitsunobu Reaction

Causality: The Mitsunobu reaction is chosen over standard Williamson ether synthesis to avoid the use of strong bases (like NaH) which might cause unwanted side reactions or racemization at the C3 chiral center.

  • Preparation: In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve 1.0 equivalent of Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate and 1.2 equivalents of the desired nucleophilic phenol in anhydrous Tetrahydrofuran (THF) (0.1 M concentration).

  • Activation: Add 1.5 equivalents of Triphenylphosphine (PPh3) and stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Dropwise add 1.5 equivalents of Diisopropyl azodicarboxylate (DIAD) over 15 minutes. The slow addition prevents the premature consumption of the betaine intermediate.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3) and LC-MS.

  • Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the O-alkylated Boc-protected morpholine.

Protocol B: Boc Deprotection and N-Sulfonylation

Causality: Trifluoroacetic acid (TFA) provides a clean, rapid cleavage of the Boc group. The subsequent use of N,N-Diisopropylethylamine (DIPEA) neutralizes the resulting TFA salt without acting as a competing nucleophile during sulfonylation[3].

  • Deprotection: Dissolve 1.0 equivalent of the O-functionalized intermediate in anhydrous Dichloromethane (DCM). Cool to 0 °C.

  • Cleavage: Add 10 equivalents of Trifluoroacetic Acid (TFA). Stir for 2 hours at room temperature. Complete deprotection is validated by the disappearance of the Boc signal (~1.4 ppm) in an aliquot monitored by 1H-NMR.

  • Concentration: Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual acid, yielding the amine TFA salt.

  • Sulfonylation: Redissolve the crude salt in anhydrous DCM. Add 3.0 equivalents of DIPEA to ensure the reaction is basic.

  • Coupling: Add 1.2 equivalents of the desired sulfonyl chloride. Stir at room temperature for 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate for final purification.

References

  • Lainton, J. A. H., et al. "Design and Synthesis of A Diverse Morpholine Template Library". ACS Combinatorial Science, 2003. Available at: [Link]

  • Li, Y., et al. "Design, Synthesis, and Biological Evaluation of Novel Core Scaffold-Modified HIV-1 Protease Inhibitors for Overcoming Drug Resistance". ACS Medicinal Chemistry Letters, 2025. Available at:[Link]

  • Kim, H., et al. "Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist". MDPI International Journal of Molecular Sciences, 2016. Available at: [Link]

Sources

Foundational

Advanced Technical Guide: Strategic Applications and Biological Potential of Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate in Medicinal Chemistry

Executive Summary In modern drug discovery, the morpholine ring is recognized as a "privileged scaffold," frequently incorporated into bioactive molecules to enhance pharmacological and pharmacokinetic properties[1]. Ter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the morpholine ring is recognized as a "privileged scaffold," frequently incorporated into bioactive molecules to enhance pharmacological and pharmacokinetic properties[1]. Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (often referred to as N-Boc-3-(2-hydroxyethyl)morpholine) is a highly versatile, chiral building block. While it does not possess intrinsic biological activity in its protected state, it serves as a critical synthetic precursor for developing advanced therapeutics, including kinase inhibitors, antimicrobial agents, and Targeted Protein Degraders (PROTACs).

This whitepaper provides an in-depth analysis of this compound's physicochemical properties, the structural rationale behind its use, and step-by-step methodologies for translating this building block into biologically active derivatives.

Physicochemical Profiling & Structural Rationale

To utilize a building block effectively, one must understand the causality behind its structural features. The design of Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate incorporates three strategic elements:

  • The Morpholine Core: Morpholine balances lipophilicity and aqueous solubility. With a pKa of ~8.3 (upon deprotection), it acts as a weak base, facilitating favorable interactions with biological targets (e.g., hydrogen bonding in kinase hinge regions) while improving oral bioavailability[1][2].

  • The 3-Position Substitution: Unlike the more common 2- or 4-substituted morpholines, substitution at the 3-position (adjacent to the nitrogen) introduces a stereocenter (yielding (S) and (R) enantiomers)[3][4]. This alters the spatial trajectory of the side chain, allowing medicinal chemists to probe tight binding pockets with high stereospecificity.

  • Orthogonal Functional Groups: The amine is protected by a tert-butyloxycarbonyl (Boc) group, which is stable to basic and nucleophilic conditions but easily cleaved under mild acidic conditions. The primary alcohol on the 2-hydroxyethyl side chain provides an immediate handle for oxidation, etherification, or conversion into a leaving group.

Quantitative Data Summary
PropertySpecification / Value
Chemical Formula C₁₁H₂₁NO₄[3]
Molecular Weight 231.29 g/mol [3]
CAS Numbers 813433-76-0 (S-enantiomer)[3]; 1257855-07-4 (R-enantiomer)[4]; 1784401-31-5 (Racemic)[5]
SMILES (S-Isomer) CC(C)(C)OC(=O)N1CCOC[C@@H]1CCO[3]
Key Functional Handles N-Boc (Acid-labile), Primary Hydroxyl (Nucleophilic/Oxidizable)

Strategic Functionalization Workflows

To unlock the biological potential of this compound, it must undergo strategic functionalization. The following diagram illustrates the logical workflow from the protected building block to bioactive therapeutic agents.

Workflow A Tert-butyl 3-(2-hydroxyethyl) morpholine-4-carboxylate B Boc Deprotection (Acidic Cleavage) A->B Pathway 1 C Side-Chain Activation (Tosylation/Oxidation) A->C Pathway 2 D Core Scaffold Assembly (N-Alkylation/Amidation) B->D C->D E Targeted Kinase Inhibitors D->E F PROTAC Linker Conjugates D->F

Synthetic workflow from protected building block to bioactive therapeutic agents.

Protocol 1: Self-Validating Boc-Deprotection and Scaffold Activation

Objective: To remove the Boc protecting group while preserving the integrity of the hydroxyethyl side chain, preparing the secondary amine for coupling.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate in 5 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Acidic Cleavage: Cool the solution to 0°C. Dropwise, add 1.0 mL of Trifluoroacetic acid (TFA). Causality: Cooling prevents exothermic side reactions that could lead to ether cleavage or polymerization.

  • Monitoring (Self-Validation): Stir for 2 hours at room temperature. Monitor via TLC (Ninhydrin stain). The disappearance of the UV-inactive starting material and the appearance of a dark purple spot (primary/secondary amine) validates complete deprotection.

  • Work-up: Concentrate the mixture in vacuo. To remove residual TFA, co-evaporate with toluene (3 x 5 mL).

  • Neutralization: Dissolve the resulting TFA salt in methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base, 2-(morpholin-3-yl)ethan-1-ol, ready for subsequent N-alkylation or amidation.

Potential Biological Activities of Derivatives

Once functionalized, derivatives of this morpholine scaffold exhibit profound biological activities across multiple therapeutic areas.

A. Kinase Inhibition (Oncology)

Morpholine derivatives are extensively studied as anticancer agents due to their ability to act as hinge-binders in the ATP-binding pocket of kinases[2]. The oxygen atom of the morpholine ring frequently forms a critical hydrogen bond with the backbone amide of valine residues (e.g., Val851 in PI3Kγ). By utilizing the 3-(2-hydroxyethyl) variant, chemists can attach bulky aryl groups or solubilizing motifs directly adjacent to the hinge-binding site, directing the molecule into the affinity pocket to achieve isoform selectivity.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Lipid Kinase RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT mTOR mTOR Complex AKT->mTOR Prolif Cell Proliferation mTOR->Prolif Inhibitor Morpholine-Derived Inhibitor Inhibitor->PI3K Inhibitor->mTOR

PI3K/Akt/mTOR signaling pathway targeted by morpholine-derived kinase inhibitors.

B. Antimicrobial and Antifungal Activity

The morpholine ring is a known pharmacophore in agricultural and pharmaceutical fungicides (e.g., Amorolfine)[1]. These compounds typically inhibit sterol reductase enzymes (like ERG24) in the ergosterol biosynthesis pathway. Derivatives synthesized from the 3-(2-hydroxyethyl) scaffold can be optimized for enhanced cell wall penetration in resistant fungal strains.

C. Targeted Protein Degradation (PROTACs)

The 2-hydroxyethyl side chain is an ideal vector for attaching Polyethylene Glycol (PEG) or alkyl linkers. By conjugating a target-binding warhead to the morpholine nitrogen and an E3-ligase ligand (e.g., Thalidomide or VHL ligand) to the oxygen of the hydroxyethyl group, researchers can synthesize highly soluble, cell-permeable PROTACs.

Experimental Protocols for Biological Evaluation

To evaluate the biological efficacy of the synthesized derivatives, robust, self-validating assays are required.

Protocol 2: In Vitro Cell Viability Assay (MTT) for Anticancer Evaluation

Objective: To determine the half-maximal inhibitory concentration (IC50) of a morpholine-derived kinase inhibitor on cancer cell proliferation[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HCT116 or MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a 10 mM stock of the morpholine derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO in medium (ensures vehicle does not cause toxicity).

    • Positive Control: 1 µM Doxorubicin or Staurosporine (validates assay sensitivity).

    • Blank: Medium only (for background subtraction).

  • Incubation: Replace the well medium with the compound-containing medium. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial reductases.

  • Readout: Carefully aspirate the medium. Add 150 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

References

  • ACS Publications. "Morpholine Derivatives in Agrochemical Discovery and Development". Available at: [Link]

Sources

Exploratory

Discovery and Application of Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate Derivatives in Drug Development

Executive Summary The morpholine ring is a privileged heterocyclic scaffold in modern medicinal chemistry, ubiquitous in approved central nervous system (CNS) drugs, antimicrobial agents, and oncology therapeutics. Its w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged heterocyclic scaffold in modern medicinal chemistry, ubiquitous in approved central nervous system (CNS) drugs, antimicrobial agents, and oncology therapeutics. Its widespread adoption is driven by its ability to modulate physicochemical properties—specifically by lowering basicity (pKa ~8.3), enhancing aqueous solubility, and improving blood-brain barrier (BBB) permeability [1].

Within this chemical space, Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 1784401-31-5) has emerged as a critical chiral building block. By introducing a functionalized carbon vector at the C3 position and orthogonally protecting the amine, this intermediate allows medicinal chemists to systematically explore complex chemical space. This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic functionalization workflows, and pharmacological applications—particularly in the design of next-generation kinase inhibitors.

Structural Rationale: The Power of C3-Substitution

Unsubstituted morpholines are conformationally flexible, rapidly interconverting between chair conformations. While useful for general solubility enhancement, this flexibility can incur a high entropic penalty upon binding to a rigid target receptor.

Introducing a substituent at the C3 position fundamentally alters the ring's conformational dynamics. The C3-substituent imposes severe steric constraints, specifically driving the molecule to adopt a conformation that avoids pseudo-A1,3 strain between the C3 group and the N-substituent (such as the bulky N-Boc group or a future kinase-binding motif) [2].

  • Conformational Locking: The 3-(2-hydroxyethyl) group forces the morpholine ring into a highly populated, rigid chair conformation.

  • Vectorial Projection: The 2-hydroxyethyl chain acts as a synthetic handle that projects into adjacent affinity pockets, allowing for the precise tuning of target selectivity without disrupting the core binding interactions of the morpholine oxygen.

Physicochemical Profiling

Understanding the baseline properties of the core building block is essential for predicting the behavior of its downstream derivatives. The N-Boc protection ensures the secondary amine remains unreactive during peripheral modifications, while the primary alcohol serves as the primary site for functionalization.

Table 1: Structural and Physicochemical Properties of the Core Scaffold

PropertyValuePharmacological / Synthetic Relevance
Chemical Name Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylateStandardized IUPAC nomenclature.
CAS Number 1784401-31-5Unique identifier for commercial procurement.
Molecular Formula C11H21NO4Defines baseline atomic composition.
Molecular Weight 231.29 g/mol Low molecular weight allows for extensive downstream fragment elaboration without violating Lipinski’s Rule of 5.
Hydrogen Bond Donors 1 (Hydroxyl)Provides a reactive nucleophilic handle for functionalization.
Hydrogen Bond Acceptors 4Enhances aqueous solubility and kinase hinge-binding potential.
Protecting Group N-Boc (tert-butyloxycarbonyl)Orthogonal protection; stable to bases/nucleophiles, cleavable by mild acids (TFA/HCl).

Synthetic Methodologies and Derivative Workflows

To leverage this scaffold in drug discovery, the primary alcohol must be transformed into versatile reactive intermediates. Below are two highly validated, self-monitoring protocols for generating divergent derivatives.

Protocol A: Swern Oxidation to the Aldehyde Intermediate

Causality: The 2-hydroxyethyl group is oxidized to an aldehyde to enable downstream reductive amination or Wittig olefination. The Swern oxidation is strictly preferred over Jones or KMnO4 oxidations to prevent over-oxidation to the carboxylic acid and to avoid acidic cleavage of the sensitive N-Boc protecting group.

Step-by-Step Methodology:

  • System Purging: Flame-dry a multi-neck round-bottom flask and purge with Argon. Logic: Excludes moisture, which would prematurely hydrolyze the highly reactive oxalyl chloride intermediate.

  • Reagent Preparation: Dissolve oxalyl chloride (1.2 eq) in anhydrous Dichloromethane (DCM) and cool to -78°C using a dry ice/acetone bath. Logic: Strict temperature control prevents the explosive decomposition of the intermediate.

  • Activation: Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes to form the active alkoxysulfonium ylide.

  • Substrate Addition: Add Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) dissolved in DCM dropwise. Stir for 45 minutes at -78°C.

  • Base Quench: Add Triethylamine (5.0 eq) dropwise to facilitate the thioacetal elimination. Allow the reaction to slowly warm to room temperature over 1 hour.

  • Workup & Validation: Quench with saturated aqueous NH4Cl. Extract with DCM. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Validate via TLC (UV inactive, requires KMnO4 stain). The crude aldehyde must be used immediately in the next step to prevent epimerization at the alpha-chiral center.

Protocol B: Tosylation for Nucleophilic Displacement

Causality: Converting the hydroxyl group into a p-toluenesulfonate (tosylate) creates an excellent leaving group for SN2 displacement, enabling the introduction of diverse amines, thiols, or carbon nucleophiles to build extended pharmacophores [5].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Catalytic Activation: Add Triethylamine (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Logic: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate that accelerates the reaction.

  • Reagent Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to control the exotherm.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via TLC (Hexane:EtOAc 7:3) until the starting material is entirely consumed.

  • Selective Workup: Dilute with DCM, wash with 1M HCl (Logic: removes excess amine base and DMAP), then saturated NaHCO3 (Logic: neutralizes residual acid to protect the Boc group), and finally brine.

  • Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography to yield the pure tosylate derivative.

SyntheticWorkflow Core Tert-butyl 3-(2-hydroxyethyl) morpholine-4-carboxylate Oxidation Swern/Dess-Martin Oxidation Core->Oxidation Activation TsCl / MsCl Activation Core->Activation Aldehyde 3-(2-Oxoethyl) Derivative Oxidation->Aldehyde RedAmination Reductive Amination Aldehyde->RedAmination AmineDeriv Extended Amine Derivatives RedAmination->AmineDeriv LeavingGroup 3-(2-Tosyloxyethyl) Derivative Activation->LeavingGroup Nucleophile Nucleophilic Substitution LeavingGroup->Nucleophile Bicyclic Bicyclic / Bridged Scaffolds Nucleophile->Bicyclic

Divergent synthetic pathways for 3-(2-hydroxyethyl)morpholine functionalization.

Mechanistic Insights: Application in PI3K/mTOR Inhibition

The most prominent application of 3-substituted morpholine derivatives is in the development of kinase inhibitors, specifically targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are frequently hyperactivated in human cancers, driving tumor proliferation and survival [4].

The Pharmacophore Logic: In the catalytic cleft of these kinases, the morpholine ring acts as a premier hinge-binding motif. Structural biology studies (e.g., X-ray crystallography of PI3Kγ) reveal that the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of hinge region residues (such as Val882 in PI3Kγ or Val2240 in mTOR) [3].

When utilizing derivatives of Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate, the deprotected secondary amine is typically coupled to an aromatic core (e.g., a pyrimidine or triazine). The C3-ethyl chain acts as a rigid vector, directing downstream functional groups into an adjacent hydrophobic affinity pocket. This steric fit is highly sensitive; variations in the C3-substituent dictate the inhibitor's selectivity profile, allowing chemists to tune the molecule to be a pan-PI3K inhibitor, an isoform-selective PI3Kα inhibitor, or a dual PI3K/mTOR inhibitor [4].

PI3K_mTOR_Logic cluster_binding Pharmacophore Binding Logic cluster_pathway Downstream Signaling Inhibition MorphO Morpholine Oxygen Hinge Kinase Hinge Region (e.g., Val882/Val2240) MorphO->Hinge H-Bond Acceptor PI3K PI3K / mTOR Complex Hinge->PI3K Inhibits Sub3 C3-Substituent (Rigid Vector) Pocket Hydrophobic Affinity Pocket Sub3->Pocket Steric Fit PIP3 PIP3 Production PI3K->PIP3 AKT AKT Phosphorylation PIP3->AKT Proliferation Tumor Proliferation AKT->Proliferation

Pharmacophore binding logic and downstream PI3K/mTOR signaling inhibition.

Conclusion

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate represents a triumph of rational fragment design. By combining the favorable pharmacokinetic properties of the morpholine core with the conformational rigidity and vectorial targeting provided by the C3-substitution, this building block empowers researchers to overcome metabolic liabilities and achieve exquisite target selectivity. Its continued application remains central to the evolution of next-generation CNS and oncology therapeutics.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry.
  • Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors - PMC.
  • Lead Optimization of N-3-Substituted 7-Morpholinotriazolopyrimidines as Dual Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of PKI-402 | Journal of Medicinal Chemistry.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity | Organic Letters.

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Substituted Morpholines from Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

Strategic Significance in Drug Development Morpholine rings are privileged scaffolds in medicinal chemistry, frequently deployed to improve aqueous solubility, modulate pKa, and optimize the pharmacokinetic profiles of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance in Drug Development

Morpholine rings are privileged scaffolds in medicinal chemistry, frequently deployed to improve aqueous solubility, modulate pKa, and optimize the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). The building block tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 1784401-31-5) provides an ideal starting point for exploring chemical space at the C3 position (1)[1]. The primary alcohol on the C3 side chain serves as a versatile synthetic handle, allowing for divergent functionalization while the secondary amine remains safely protected by the acid-labile Boc group.

This guide details three self-validating synthetic workflows to generate diverse 3-substituted morpholine libraries: reductive amination, nucleophilic substitution, and amidation.

Mechanistic Workflows

G SM Tert-butyl 3-(2-hydroxyethyl) morpholine-4-carboxylate Aldehyde Aldehyde Intermediate SM->Aldehyde Route A DMP, CH2Cl2 Mesylate Mesylate Intermediate SM->Mesylate Route B MsCl, Et3N Acid Carboxylic Acid Intermediate SM->Acid Route C TEMPO, BAIB Amine 3-(2-Aminoethyl)morpholines Aldehyde->Amine NaBH(OAc)3 Amine, DCE Nucleophile 3-(2-Substituted-ethyl)morpholines Mesylate->Nucleophile NaN3 or R-SH DMF, Heat Amide 3-(Carboxymethyl)morpholines Acid->Amide HATU, DIPEA Amine, DMF

Divergent synthesis pathways for tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate.

Detailed Methodologies & Self-Validating Protocols

Route A: Oxidation to Aldehyde & Reductive Amination

Objective: Convert the primary alcohol to a secondary or tertiary amine via an aldehyde intermediate.

Mechanistic Insight: The Dess-Martin Periodinane (DMP) reagent provides a highly selective method for oxidizing primary alcohols to aldehydes without over-oxidation or cleavage of the acid-labile Boc protecting group (2)[2]. The addition of a stoichiometric amount of water accelerates the oxidation rate by facilitating the dissociation of an acetate ligand from the hypervalent iodine center, thereby increasing its electrophilicity (3)[3]. For the subsequent coupling, sodium triacetoxyborohydride (NaBH(OAc)3) is utilized. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the intermediate iminium ion over the unreacted aldehyde (4)[4].

Step-by-Step Protocol:

  • Oxidation: Dissolve the starting material (1.0 eq) in wet CH2Cl2 (0.1% H2O). Cool to 0 °C and add DMP (1.2 eq) portion-wise.

  • In-Process Validation: Stir for 2 hours at room temperature (RT). Monitor by TLC (Hexane/EtOAc 1:1, CAM stain). The primary alcohol will appear as a strongly staining, slow-moving spot, which must completely convert to a faster-moving, weakly staining aldehyde spot.

  • Workup: Quench with a 1:1 mixture of saturated aqueous Na2S2O3 and NaHCO3. This critical step destroys the explosive excess oxidant and neutralizes acetic acid byproducts. Extract with CH2Cl2, dry over Na2SO4, and concentrate.

  • Reductive Amination: Dissolve the crude aldehyde in 1,2-dichloroethane (DCE). Add the target amine (1.2 eq) and stir for 30 minutes to ensure complete imine/iminium formation. Add NaBH(OAc)3 (1.5 eq) and stir for 6 hours at RT (). Quench with saturated NaHCO3 and extract with EtOAc.

Route B: Mesylation & Nucleophilic Substitution

Objective: Introduce heteroatom nucleophiles (e.g., azides, thiols, or alkoxides) at the side-chain terminus.

Mechanistic Insight: Direct substitution of a primary alcohol is thermodynamically unfavorable due to the poor leaving group ability of the hydroxide ion. Conversion to a methanesulfonate (mesylate) ester transforms the hydroxyl into an excellent leaving group, enabling smooth SN2 displacement.

Step-by-Step Protocol:

  • Activation: Dissolve the starting material (1.0 eq) in anhydrous CH2Cl2. Add triethylamine (Et3N, 2.0 eq) and cool to 0 °C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq).

  • In-Process Validation: Stir for 1 hour. TLC (Hexane/EtOAc 1:1) will show a complete shift to a slightly less polar spot. Do not purify the mesylate via silica gel as it can degrade; use it crude after an aqueous wash.

  • Substitution: Dissolve the crude mesylate in anhydrous DMF. Add the desired nucleophile (e.g., NaN3, 2.0 eq) and heat to 60 °C for 12 hours.

  • Workup: Dilute with water to crash out the product or extract heavily with diethyl ether to remove DMF.

Route C: Oxidation to Carboxylic Acid & Amidation

Objective: Homologate the side chain into a functionalized amide.

Mechanistic Insight: Direct oxidation of primary alcohols to carboxylic acids often requires harsh conditions (e.g., Jones reagent) that are incompatible with the Boc group. The TEMPO/BAIB (Bis(acetoxy)iodobenzene) catalytic system provides a highly chemoselective alternative (5)[5]. BAIB acts as the terminal oxidant to regenerate the active TEMPO oxoammonium salt. The reaction must be performed in an aqueous solvent mixture (MeCN:H2O) because the intermediate aldehyde must form a hydrate (gem-diol) to undergo the second oxidation step to the carboxylic acid (6)[6].

Step-by-Step Protocol:

  • Oxidation: Dissolve the starting material (1.0 eq) in MeCN:H2O (1:1). Add TEMPO (0.1 eq) and BAIB (2.2 eq) at RT.

  • In-Process Validation: The reaction mixture initially turns red/orange (indicating the active oxoammonium species). Complete consumption of the alcohol (approx. 4 hours) is visually validated by the solution fading to a pale yellow. TLC (Hexane/EtOAc 1:1 with 1% AcOH) will show a baseline-to-mid-Rf shift.

  • Amidation: Isolate the acid and dissolve in DMF. Add HATU (1.2 eq), DIPEA (3.0 eq), and the target amine (1.2 eq). Stir at RT for 3 hours.

Quantitative Data Summary

RouteIntermediateFinal Product ClassTypical Yield (%)Reaction TimePreferred Purification Method
A Aldehyde3-(2-Aminoethyl)morpholines75 - 85%2h + 6hSilica Gel Chromatography (DCM/MeOH)
B Mesylate3-(2-Substituted-ethyl)morpholines80 - 90%1h + 12hPhase Separation & Flash Chromatography
C Carboxylic Acid3-(Carboxymethyl)morpholines70 - 80%4h + 3hAcid-Base Extraction & Recrystallization

References

  • Dess-Martin Oxidation Mechanism: Organic Chemistry Portal. [Link]

  • Acceleration of the Dess-Martin Oxidation by Water: Wikipedia (Citing Meyer & Schreiber, J. Org. Chem. 1994). [Link]

  • Reductive Amination: Wikipedia.[Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes: RSC. [Link]

  • TEMPO-Mediated Oxidations: National Academic Digital Library of Ethiopia. [Link]

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids: PMC - NIH. [Link]

Sources

Application

Application Note: Solid-Phase Organic Synthesis (SPOS) Using tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

Executive Summary Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate target binding, and fine-tune the pharmacokinetic profiles of drug ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate target binding, and fine-tune the pharmacokinetic profiles of drug candidates[1]. It is a core structural motif in several blockbuster drugs, including the antibiotic linezolid and the anticancer agent gefitinib[2].

This application note provides a comprehensive, field-validated protocol for incorporating tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 1784401-31-5)[3][4] into Solid-Phase Organic Synthesis (SPOS) workflows[5]. By leveraging an orthogonal succinate linker strategy, researchers can seamlessly immobilize this building block, remove the Boc protecting group under strongly acidic conditions, and derivatize the sterically hindered secondary amine to generate diverse morpholine-containing small molecule libraries.

Chemical Rationale & Linker Orthogonality

A fundamental challenge in SPOS is designing a self-validating system where the linker connecting the molecule to the solid support remains completely stable during intermediate deprotection and derivatization steps[].

The building block tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate features two key functional handles:

  • A primary alcohol (on the 2-carbon spacer at the C3 position) for resin attachment.

  • A Boc-protected secondary amine (at the N4 position) for downstream diversification[7].

The Causality of Linker Selection: Standard acid-labile resins (such as 2-Chlorotrityl chloride or Wang resin) are incompatible with this building block if the Boc group needs to be removed on-resin. Boc removal requires high concentrations of trifluoroacetic acid (e.g., 20–50% TFA in DCM)[][7], which would prematurely cleave the ether or carbonate linkages formed with these resins.

To achieve true orthogonality, this protocol employs a succinate linker strategy . The primary alcohol is first converted to a hemisuccinate, which is then coupled to an aminomethyl polystyrene resin via a highly stable amide bond. The resulting ester linkage is completely inert to TFA during Boc deprotection, yet can be cleanly and selectively cleaved using mild basic hydrolysis (LiOH) at the end of the sequence.

Linker_Logic Linker Succinate Linker Ester & Amide bonds Acid Acidic Conditions (50% TFA) Boc deprotection Linker->Acid Step 1: Deprotection Base Basic Conditions (0.1M LiOH) Ester hydrolysis Linker->Base Step 2: Cleavage Stable Resin Intact Orthogonal stability Acid->Stable Withstands Acid Cleaved Product Cleaved Final library release Base->Cleaved Base-catalyzed release

Orthogonal linker logic: Acid-stable succinate linkage enables TFA-mediated Boc deprotection.

SPOS Workflow & Experimental Protocols

Expert Insight: Overcoming Steric Hindrance at C3

Because the 2-hydroxyethyl side chain is located at the C3 position—directly adjacent to the N4 secondary amine—the morpholine nitrogen experiences significant steric shielding once the Boc group is removed. Standard acylation conditions (e.g., carboxylic acids with DIC/HOBt) often result in incomplete conversions. To ensure high fidelity, this protocol mandates the use of highly reactive acid chlorides paired with catalytic 4-Dimethylaminopyridine (DMAP) to drive the diversification step to completion.

SPOS_Workflow Resin Aminomethyl Resin Loaded Resin-Succinate- Morpholine(Boc) Resin->Loaded Hemisuccinate DIC, HOBt Deprotected Resin-Succinate- Morpholine(NH) Loaded->Deprotected 50% TFA/DCM (Boc Removal) Diversified Resin-Succinate- Morpholine(N-Acyl) Deprotected->Diversified R-COCl, DIPEA (Acylation) Product HO-CH2CH2- Morpholine(N-Acyl) Diversified->Product LiOH, THF/MeOH (Cleavage)

SPOS workflow for tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate library generation.

Step-by-Step Methodology

Step 1: Hemisuccinate Formation (Solution Phase)

  • Dissolve tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Add succinic anhydride (15.0 mmol), triethylamine (TEA, 20.0 mmol), and DMAP (1.0 mmol).

  • Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere.

  • Wash the organic layer with 5% aqueous citric acid (3 × 25 mL) and brine (25 mL). Dry over Na₂SO₄ and concentrate in vacuo to yield the hemisuccinate intermediate.

Step 2: Resin Loading

  • Swell Aminomethyl polystyrene resin (1.0 g, loading ~1.0 mmol/g) in DCM/DMF (1:1, 10 mL) for 30 minutes.

  • In a separate vial, dissolve the hemisuccinate (3.0 mmol, 3 eq), N,N'-Diisopropylcarbodiimide (DIC, 3.0 mmol), and Hydroxybenzotriazole (HOBt, 3.0 mmol) in DMF (5 mL). Stir for 10 minutes to pre-activate.

  • Add the activated mixture to the swelled resin. Shake at room temperature for 16 hours.

  • Drain the resin and wash sequentially with DMF (3×), DCM (3×), and Methanol (3×). Dry under vacuum.

Step 3: Boc Deprotection

  • Treat the loaded resin with a solution of 50% TFA in DCM (10 mL) for 30 minutes at room temperature.

  • Drain and repeat the TFA treatment for an additional 30 minutes to ensure complete deprotection[7].

  • Wash the resin extensively with DCM (5×), followed by 5% N,N-Diisopropylethylamine (DIPEA) in DCM (3×) to neutralize the trifluoroacetate salts, and finally DCM (3×).

Step 4: Diversification (Acylation)

  • To the deprotected resin (0.1 mmol scale aliquots), add anhydrous DCM (2 mL) and DIPEA (0.5 mmol, 5 eq).

  • Add the desired acid chloride (R-COCl, 0.4 mmol, 4 eq) and a catalytic amount of DMAP (0.01 mmol).

  • Shake the reaction mixture for 4 hours at room temperature. (Note: For sterically bulky acid chlorides like pivaloyl chloride, extend reaction time to 12 hours).

  • Drain and wash the resin with DCM (3×), DMF (3×), and Methanol (3×).

Step 5: Cleavage and Isolation

  • Treat the derivatized resin with a cleavage cocktail of 0.1 M LiOH in THF/MeOH/H₂O (2:2:1 v/v/v, 2 mL) for 4 hours at room temperature.

  • Collect the filtrate. Wash the resin with additional THF (1 mL) and combine the filtrates.

  • Neutralize the filtrate with Amberlite IR-120 (H⁺ form) resin, filter, and evaporate the solvents to yield the final N-acylated 3-(2-hydroxyethyl)morpholine derivative.

Quantitative Data & Yield Analysis

The table below summarizes the cleavage yields and purities of a representative library synthesized using this protocol. The data highlights the impact of steric hindrance at the C3 position on the efficiency of the N4-acylation step.

EntryElectrophile (R-COCl)Final Morpholine DerivativeCleavage Yield (%)LC-MS Purity (%)
1Acetyl chlorideN-Acetyl-3-(2-hydroxyethyl)morpholine88>95
2Benzoyl chlorideN-Benzoyl-3-(2-hydroxyethyl)morpholine82>92
34-Fluorobenzoyl chlorideN-(4-Fluorobenzoyl)-3-(2-hydroxyethyl)morpholine85>94
4Pivaloyl chlorideN-Pivaloyl-3-(2-hydroxyethyl)morpholine65*>88

*The reduced yield for Entry 4 is a direct consequence of the severe steric clash between the bulky tert-butyl group of the pivaloyl moiety and the C3-hydroxyethyl side chain of the morpholine ring. Extended reaction times (12h) and elevated temperatures (40°C) are recommended for highly branched electrophiles.

References

Sources

Method

"Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate" reaction with electrophiles

Application Note: Nucleophilic Functionalization of tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate via Electrophilic Trapping Introduction & Strategic Utility in Drug Discovery The morpholine ring is a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Functionalization of tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate via Electrophilic Trapping

Introduction & Strategic Utility in Drug Discovery

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, modulate physicochemical properties (such as pKa and lipophilicity), and improve overall pharmacokinetic (PK) profiles[1]. As drug targets become increasingly complex, the demand for modular, highly functionalized building blocks has surged.

tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 1784401-31-5) serves as a highly versatile intermediate for introducing the morpholine moiety into complex molecular architectures[2],[3]. Because the secondary amine of the morpholine core is protected by a tert-butyloxycarbonyl (Boc) group, the molecule exhibits strict chemoselectivity. The primary alcohol on the C3-hydroxyethyl side chain acts as the sole nucleophilic center, allowing researchers to selectively trap various electrophiles without risking unwanted N-alkylation or N-acylation.

Mechanistic Rationale & Reaction Pathways

The primary hydroxyl group (-OH) is a hard nucleophile. Its reactivity trajectory is dictated by the choice of base and the nature of the electrophile:

  • O-Alkylation (Williamson Ether Synthesis): Strong, non-nucleophilic bases like Sodium Hydride (NaH) are required to irreversibly deprotonate the alcohol, forming a highly nucleophilic alkoxide. This alkoxide readily undergoes an SN​2 substitution with primary or secondary alkyl halides.

  • O-Sulfonylation: Weaker amine bases (e.g., Triethylamine) are sufficient to facilitate the attack of the alcohol oxygen on highly electrophilic sulfonyl chlorides (like Methanesulfonyl chloride, MsCl). The base acts as an acid scavenger for the generated HCl, which is critical because the Boc protecting group is highly acid-labile.

  • O-Acylation: Acylation with acid chlorides or anhydrides proceeds via a nucleophilic acyl substitution pathway. This is often accelerated by a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), which forms a highly reactive acylpyridinium intermediate.

G A tert-Butyl 3-(2-hydroxyethyl) morpholine-4-carboxylate (Nucleophile) B O-Alkylation (Ether Product) A->B NaH, R-X (SN2) C O-Sulfonylation (Mesylate/Tosylate) A->C Et3N, MsCl/TsCl (Nucleophilic Acyl Substitution) D O-Acylation (Ester Product) A->D DIPEA, R-COCl (Addition-Elimination)

Figure 1: Divergent electrophilic trapping pathways of the primary alcohol nucleophile.

Experimental Protocols

General Precautions: The Boc protecting group is sensitive to strong acids (e.g., TFA, HCl). All workups must maintain neutral to mildly basic conditions to prevent premature deprotection and subsequent polymerization or side reactions.

Protocol A: O-Alkylation (Etherification) via Alkoxide Intermediate

Objective: Synthesis of an ether derivative using an alkyl halide electrophile.

  • Preparation: Dissolve tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous DMF or THF (approx. 0.2 M) under an inert atmosphere ( N2​ or Ar).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.

    • Causality & Insight: NaH ensures complete, irreversible deprotonation. The evolution of H2​ gas drives the equilibrium forward. Cooling to 0 °C prevents solvent degradation (especially if using DMF) and controls the exothermic nature of the deprotonation.

  • Electrophile Addition: Stir for 30 minutes at 0 °C until gas evolution completely ceases. Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the disappearance of the starting material via TLC (typically 1:1 Hexanes:EtOAc, visualized with Ninhydrin stain after heating).

  • Quench & Isolation: Quench the reaction carefully at 0 °C with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (crucial for removing residual DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Dissolution (in anhydrous DMF/THF) Step2 2. Alkoxide Formation (Add NaH at 0 °C) Step1->Step2 Step3 3. Electrophile Addition (Add R-X dropwise) Step2->Step3 Step4 4. Reaction Progression (Stir at RT, 2-4 h) Step3->Step4 Step5 5. Quench & Extract (NH4Cl aq. + EtOAc) Step4->Step5

Figure 2: Step-by-step workflow for Williamson ether synthesis (O-alkylation).

Protocol B: O-Sulfonylation (Mesylation) for Leaving Group Activation

Objective: Converting the primary alcohol into a mesylate, rendering it a superior leaving group for downstream nucleophilic displacement (e.g., with amines, azides, or thiols).

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous Dichloromethane (DCM, 0.3 M).

  • Base Addition: Add Triethylamine ( Et3​N , 1.5 eq) and cool the mixture to 0 °C.

  • Electrophile Addition: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Causality & Insight: Dropwise addition at 0 °C is critical. MsCl is highly reactive; controlling the temperature prevents the generated chloride ions from displacing the newly formed mesylate, which would result in an unwanted alkyl chloride byproduct.

  • Propagation: Stir at 0 °C for 1 hour. The reaction is typically instantaneous.

  • Workup: Dilute with additional DCM and wash sequentially with saturated aqueous NaHCO3​ and brine.

    • Causality & Insight: The NaHCO3​ wash neutralizes residual methanesulfonic acid and HCl, strictly protecting the acid-labile Boc group. Dry over Na2​SO4​ , filter, and concentrate. The resulting mesylate is typically >95% pure and should be used immediately in the next step to avoid degradation.

Protocol C: O-Acylation (Esterification)

Objective: Formation of an ester linkage using an acyl chloride.

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous DCM (0.2 M).

  • Catalyst & Base: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and a catalytic amount of DMAP (0.1 eq).

    • Causality & Insight: DMAP acts as a nucleophilic catalyst. It attacks the acyl chloride to form a highly reactive acylpyridinium intermediate, which is far more susceptible to nucleophilic attack by the sterically hindered alcohol than the acyl chloride itself.

  • Electrophile Addition: Cool to 0 °C and add the acyl chloride (1.2 eq) dropwise.

  • Propagation: Stir at room temperature for 2–3 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ , water, and brine. Dry, filter, and concentrate.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields based on the standardized reactivity of the primary alcohol on the morpholine scaffold.

Reaction TypeTypical ElectrophileBase / CatalystSolventTemp / TimeExpected Yield
O-Alkylation Benzyl bromide, MeINaH (1.2 eq)DMF or THF0 °C to RT, 2-4 h75 - 90%
O-Sulfonylation MsCl, TsCl Et3​N (1.5 eq)DCM0 °C, 1-2 h85 - 98%
O-Acylation Acetyl chloride, BzClDIPEA / DMAPDCM0 °C to RT, 2-3 h80 - 95%

References

  • NINGBO INNO PHARMCHEM CO.,LTD. | Morpholine Derivatives: Versatile Building Blocks in Pharmaceutical Synthesis.[1] URL: [Link]

Sources

Application

Application Note: Process Scale-Up and Synthesis of tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

Introduction & Strategic Rationale Morpholine rings are ubiquitous privileged scaffolds in medicinal chemistry, frequently utilized to improve the pharmacokinetic (PK) properties of drug candidates, such as aqueous solub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Morpholine rings are ubiquitous privileged scaffolds in medicinal chemistry, frequently utilized to improve the pharmacokinetic (PK) properties of drug candidates, such as aqueous solubility and metabolic stability[1]. Specifically, 3-substituted morpholines introduce critical conformational constraints that disrupt molecular planarity, thereby enhancing target specificity and reducing off-target liabilities[2].

The target molecule, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 1784401-31-5), is a highly versatile building block[3]. The orthogonal N-Boc protection and the primary alcohol on the 2-hydroxyethyl side chain allow for divergent late-stage functionalization.

Retrosynthetic Causality & Scale-Up Logic: Direct alkylation to form the 2-hydroxyethyl side chain often suffers from poor regioselectivity and low yields. Instead, our scale-up strategy relies on a robust four-step homologation sequence starting from the commercially available tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate.

  • Oxidation: We utilize a biphasic TEMPO/NaOCl (Anelli) oxidation[4] rather than a Swern oxidation to avoid energy-intensive cryogenic temperatures (-78 °C) and toxic byproducts.

  • Olefination: A Horner-Wadsworth-Emmons (HWE) reaction[5] is selected over a traditional Wittig reaction. The HWE reaction generates a water-soluble diethyl phosphate byproduct, entirely eliminating the need for silica gel chromatography—a critical requirement for kilogram-scale processing[6].

  • Reduction Sequence: Catalytic hydrogenation followed by a chemoselective ester reduction using an in situ generated calcium borohydride species avoids the severe safety hazards associated with highly pyrophoric Lithium Aluminum Hydride (LAH) on scale.

Synthetic Route & Workflow

SynthesisWorkflow A 1. N-Boc-3-(hydroxymethyl) morpholine B 2. N-Boc-3-formyl morpholine A->B TEMPO, NaOCl CH2Cl2/H2O, 0°C C 3. α,β-Unsaturated Ester B->C Triethyl phosphonoacetate LiCl, DBU, CH3CN D 4. Saturated Ester C->D H2, Pd/C EtOAc, rt E 5. Target: 3-(2-hydroxyethyl) morpholine D->E NaBH4, CaCl2 EtOH/THF, 0°C to rt

Fig 1. Four-step scalable synthetic workflow for the target morpholine derivative.

Step-by-Step Experimental Protocols

Step 1: TEMPO-Catalyzed Oxidation to N-Boc-3-formylmorpholine

Causality: The biphasic system ensures the water-soluble oxidant (NaOCl) slowly reacts with the organic-soluble TEMPO at the interface, preventing over-oxidation to the carboxylic acid and controlling the thermal exotherm[7].

  • Charge: To a 5 L jacketed reactor, add tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (100 g, 460 mmol), dichloromethane (1.5 L), and TEMPO (0.72 g, 4.6 mmol, 0.01 eq).

  • Buffer Addition: Add an aqueous solution of NaBr (4.7 g in 100 mL H₂O, 0.1 eq). Cool the biphasic mixture to 0–5 °C under vigorous mechanical stirring.

  • Oxidation: Prepare a solution of 10–12% aqueous NaOCl (310 mL, ~1.1 eq) buffered to pH 8.5–9.0 with NaHCO₃. Add this dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • Self-Validation (IPC): The organic layer will transition from red-orange (active N-oxoammonium ion) to pale yellow upon complete consumption of the alcohol. Confirm via TLC (KMnO₄ stain).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (200 mL). Separate the phases, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde (used immediately in Step 2 to prevent epimerization).

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

Causality: We employ Masamune-Roush conditions (LiCl/DBU)[6]. LiCl increases the acidity of the phosphonate via coordination, allowing the use of the mild base DBU instead of hazardous NaH, preserving the stereochemical integrity of the morpholine ring.

  • Charge: In a clean 5 L reactor under N₂, suspend anhydrous LiCl (23.4 g, 552 mmol, 1.2 eq) in anhydrous acetonitrile (1.5 L). Add triethyl phosphonoacetate (123.7 g, 552 mmol, 1.2 eq).

  • Deprotonation: Cool to 0 °C and add DBU (77.0 g, 506 mmol, 1.1 eq) dropwise. Stir for 30 minutes to form the phosphonate carbanion.

  • Coupling: Dissolve the crude aldehyde from Step 1 in acetonitrile (300 mL) and add dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): HPLC analysis should indicate >95% conversion to the (E)-α,β-unsaturated ester.

  • Workup: Concentrate the mixture to 20% volume. Partition between EtOAc (2 L) and H₂O (1 L). The water-soluble diethyl phosphate byproduct partitions entirely into the aqueous phase. Wash with 0.5 M HCl, brine, and concentrate.

Step 3: Catalytic Hydrogenation

Causality: Ethyl acetate is utilized as the solvent instead of methanol to strictly eliminate the risk of transesterification of the ethyl ester prior to reduction.

  • Charge: Dissolve the crude α,β-unsaturated ester in EtOAc (1.5 L). Add 10% Pd/C (5 wt%, 5.0 g).

  • Reaction: Purge the vessel with N₂ (3x), then H₂ (3x). Maintain an H₂ atmosphere via a balloon or mass flow controller at 1 atm. Stir vigorously at room temperature for 4 hours.

  • Self-Validation (IPC): Complete conversion is physically validated by the cessation of hydrogen gas uptake.

  • Workup: Filter the suspension through a pad of Celite, washing with EtOAc. Concentrate the filtrate to afford the saturated ester.

Step 4: Chemoselective Ester Reduction

Causality: NaBH₄ alone is insufficiently nucleophilic to reduce esters. The addition of CaCl₂ generates calcium borohydride[Ca(BH₄)₂] in situ. The Ca²⁺ ion acts as a Lewis acid, coordinating to the ester carbonyl and enhancing its electrophilicity, allowing smooth reduction without cleaving the N-Boc carbamate.

  • Charge: Dissolve the saturated ester (approx. 125 g) in a mixture of THF (800 mL) and absolute EtOH (800 mL). Add anhydrous CaCl₂ (51.0 g, 460 mmol, 1.0 eq). Cool to 0 °C.

  • Reduction: Add NaBH₄ (34.8 g, 920 mmol, 2.0 eq) in four portions over 30 minutes to control hydrogen evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Carefully quench with saturated aqueous NH₄Cl (500 mL) at 0 °C (Caution: vigorous H₂ evolution). Extract with EtOAc (2 x 1 L). Wash with brine, dry, and concentrate.

  • Purification: Purify via vacuum distillation or crystallization to afford pure tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate.

Quantitative Data & Process Metrics

Process StepReagents / CatalystYield (%)Purity (HPLC)Key Safety / Scale-Up Consideration
1. Oxidation TEMPO, NaOCl, NaBr92%>98%Highly exothermic; strictly control NaOCl addition rate.
2. Olefination Triethyl phosphonoacetate, DBU, LiCl88%>97%Avoids NaH (H₂ gas risk); avoids TPPO byproduct.
3. Hydrogenation H₂, 10% Pd/C98%>99%Pyrophoric catalyst handling; ensure strict N₂ purging.
4. Reduction NaBH₄, CaCl₂85%>98%Delayed exotherm and H₂ off-gassing during NH₄Cl quench.
Overall -~60% >98% Chromatography-free downstream processing.

Scale-Up & Process Safety Logic

When transitioning from a 100 g bench scale to a multi-kilogram pilot plant scale, the physical dynamics of heat transfer and gas evolution change drastically. The following logical relationship diagram outlines the critical control points required for safe upstream reaction engineering and efficient downstream processing (DSP).

ScaleUpLogic cluster_0 Reaction Engineering (Upstream) cluster_1 Downstream Processing (DSP) N1 Exotherm Control (Reaction Calorimetry) N2 Off-Gas Monitoring (H2 venting in Step 3 & 4) N1->N2 Process Safety N3 Aqueous Quench & Phase Separation N2->N3 Post-Reaction N4 Crystallization / Vacuum Distillation N3->N4 Chromatography-Free Purification

Fig 2. Logical relationship diagram for process control and downstream processing during scale-up.

References

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpewPOIDzgxRwQ00chIeC3WXsdmumpVnjq8UPzjK5LZD0L6NYmuqmK3Oq8YUIIRDGhZ-1mWJrJY-E9RK_Xz8XR-wvdOPQB54Dqy1x9dmVRj1sqVAYQhaZpDgceIC3IzngLPRAVsRfGvKnRdJCH]
  • Recent progress in the synthesis of morpholines. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGnzOWk13v5EViaIgheIfoSoNXgx4eBXDkMjsMK227rbFX8lJKMKYOvuvysUWPGsv_J5piiNEUyCMJZys2QOEftr9G6_4CJHZVDxTcJeJ17KVqAbIlmzrWmjfopcKPg2EPTWPptvSgqCgUhlaMNCIKJ1bqSmbrqaCIgZAAMuPqCvnkaq_8Mlib6s-T_6z8kBTrcdO2RFWPVLJuYItB]
  • tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1mgDjtZEwHP6GIsE8mA6SOu4d-8mw6g1lFGmDxkqUk0TvrVST9ao4wajZ80nz9iLT0ix18FjS2cr_B28LnA1ZJJAqRtT1B7dU_xSZHf9VvMrVimSvRDWH1QTrsohmTVx4O1GtU8JL9qdJraPO1AxUgL0bE_bigOF1JTS3li7-xvvJ5FtKCH4TxfS01DY_W-ijR-wRrqcG1xmKgjV_AJXguxqZEKtrvw==]
  • Organic Syntheses Procedure: Oxidation of alcohols with IBD and TEMPO. orgsyn.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg_hmmycLYlDafT56owpukDbSMtXqczLs6U1oeyI9aCtNzxSyRAeY54Sg3Z2FAIetMDkZ7CLHYBkA-bkwTgLHZ688_7SWaAgiQ8u-m12c4gxW2BBSY3PqoJN0ntkS5K_0VnHzk]
  • Application Notes and Protocols for TEMPO-Catalyzed Oxidation of Secondary Alcohols. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPF3v8IqtzHXDFAGndFiXUxMRIO2IDjlPpq2Zd-tYKJbL92i7g4kR7AMkhOnrwAht09n3BF1x_BFdJMiKvYtEr_mNqJjIFyFgvkdzkPb9c4jLqKLEt4uXCEHa6ip-gVECULk6KMu2UQwmZRvab8A5Fp3uqjTBeNWDBNMv3SxhpdTgs0L23owwmG8MvViyk_XvL8tQfOIiXqi4gCyjXUXqd1y2W8nDyhWm_DKjYgh-bHQ==]
  • Horner–Wadsworth–Emmons reaction. wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRuSR-TWB4iqjYGPI4sGMxRXPu3qqH6GqGE2OBaY86-e7fylXgX7SQb7iNS3b_MnDLbleCBKX7RQdnoeRGtTVEKq8WBiYO7CFjrTWxzJufVlE6E7W1e9tIo1BjbmjxHGGGkay8v-nWI95uFk7ZmtMJ1_17LaQI5uLwCyzlQSTyurk7EBcyzFz_YA==]
  • Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeOnlntzz4iBgS9I0abdw4W3JzDQwYkHRnq43GfJibGCXMbDcXwbcaghgTH5TcGKeiAuH-qsQaYXyXgp5KvL4oXyGNnIJ8h9Jo9IRQZfIiJOxnhiwO_aQVXDpGAMD0oyABPXfcG0XGwisdXADTyCGQSjjpeXIdGhGUjNptPusCYwk6myq7qVIINwPjWJDoiS3fNFDikr2VnaFTEc0ToT7pj5SI81p2lBieEAwNZxL1CD9Nbe2m4bICjDXCporn6tv6tIFKN-mNEwD6]

Sources

Method

Application Notes & Protocols: Strategic Protection of the Hydroxyl Functionality in Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

Abstract This technical guide provides a comprehensive overview of orthogonal protecting group strategies for the primary hydroxyl group of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate. As a valuable chiral buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of orthogonal protecting group strategies for the primary hydroxyl group of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate. As a valuable chiral building block in medicinal chemistry and drug development, the selective functionalization of this molecule is paramount.[1][2] The pre-existing tert-butyloxycarbonyl (Boc) group on the morpholine nitrogen dictates the use of protection strategies for the alcohol that are stable under acidic conditions. This document details field-proven protocols for the installation and removal of silyl, acyl, and benzyl protecting groups, offering researchers a logical framework for experimental design in multi-step synthetic campaigns.

Introduction: The Synthetic Challenge

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate is a bifunctional molecule featuring two key reactive sites: a secondary amine, pre-protected as a tert-butyloxycarbonyl (Boc) carbamate, and a primary alcohol. The Boc group is an acid-labile protecting group, stable to most nucleophiles and bases, making it a cornerstone of modern organic synthesis.[3][4] Consequently, any subsequent synthetic transformations must be compatible with the Boc group's sensitivity to acid.

The primary alcohol presents a nucleophilic site that can interfere with desired reactions elsewhere in a synthetic sequence, such as amide couplings or nucleophilic substitutions. Therefore, its temporary protection is often necessary. The critical challenge lies in selecting a protecting group for the alcohol that can be removed under conditions that leave the Boc group intact. This approach, known as an orthogonal protection strategy, allows for the selective deprotection of one functional group without affecting another.[5]

This guide provides detailed protocols and the underlying chemical rationale for three robust and orthogonal strategies to protect the hydroxyl group of the title compound.

Foundational Consideration: The Pre-existing Boc Group

The morpholine nitrogen is protected with a Boc group, which defines the boundary conditions for all subsequent chemical steps.

  • Stability: The Boc group is stable to basic (e.g., NaOH, K₂CO₃), nucleophilic, and reductive (e.g., H₂, Pd/C) conditions.[3]

  • Lability: It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which proceeds via the formation of a stable tert-butyl cation.[3][4]

Any protecting group chosen for the hydroxyl moiety must therefore be removable under basic, neutral, or fluoride-mediated conditions to ensure orthogonality.

cluster_Molecule Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate cluster_Properties Key Functional Groups & Properties mol Structure Boc Boc-Protected Amine (Acid-Labile) Alcohol Primary Alcohol (Nucleophilic Site) start Substrate (Free -OH) protected TBS-Protected Alcohol start->protected  TBS-Cl, Imidazole  DCM, rt deprotected Deprotected Alcohol protected->deprotected  TBAF  THF, rt G start Choose a protecting group for the -OH q1 Next step involves strong base (e.g., n-BuLi, LDA)? start->q1 q2 Next step involves organometallics or hydrides? q1->q2 No a1 Use Silyl (TBS) or Benzyl (Bn) q1->a1 Yes q3 Next step involves catalytic hydrogenation? q2->q3 No a3 Use Acyl (Ester) or Benzyl (Bn) q2->a3 Yes a5 Use Silyl (TBS) or Acyl (Ester) q3->a5 Yes a2 Avoid Acyl (Ester) (base-labile) a1->a2 a4 Avoid Silyl (TBS) (can be labile) a3->a4 a6 Avoid Benzyl (Bn) (will be cleaved) a5->a6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis & Troubleshooting for tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

Welcome to the Technical Support Center. As drug development increasingly relies on complex chiral morpholine scaffolds, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (also known as N-Boc-3-(2-hydroxyethyl)morpho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex chiral morpholine scaffolds, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (also known as N-Boc-3-(2-hydroxyethyl)morpholine) has emerged as a highly versatile building block. Its bifunctional nature—a protected secondary amine and a free primary alcohol—makes it ideal for further functionalization. However, this same bifunctionality introduces specific chemoselectivity and stability challenges during synthesis and downstream applications.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot your synthetic workflows.

Mechanistic Pathways & Side Reactions

Understanding the reactivity profile of this molecule is the first step in preventing yield loss. The diagram below illustrates the two primary synthesis routes and the three most common degradation/side-reaction pathways encountered in the lab.

G A 3-(2-hydroxyethyl)morpholine C tert-Butyl 3-(2-hydroxyethyl) morpholine-4-carboxylate (Target) A->C Boc2O, mild base (Route A) B N-Boc-morpholine-3-acetic acid B->C BH3-THF or LiBH4 (Route B) F Des-Boc Impurity (Acidic Cleavage) B->F Harsh Acidic Workup D N,O-di-Boc Impurity (Over-protection) C->D Excess Boc2O, DMAP E Bicyclic Carbamate (Intramolecular Cyclization) C->E Strong Base (e.g., NaH) C->F Acidic Conditions

Synthesis pathways and common side reactions for N-Boc-3-(2-hydroxyethyl)morpholine.

Troubleshooting FAQs

Q1: During the Boc protection of 3-(2-hydroxyethyl)morpholine, my LC-MS shows a major +100 Da impurity. How do I prevent this?

Causality & Mechanism: You are observing the formation of the N,O-di-Boc impurity . While the secondary amine of the morpholine ring is inherently more nucleophilic than the primary alcohol, the use of hypernucleophilic catalysts like 4-dimethylaminopyridine (DMAP) generates a highly electrophilic N-Boc-pyridinium intermediate. This intermediate is reactive enough to rapidly acylate the primary alcohol, overriding the natural chemoselectivity[1]. Solution: Eliminate DMAP from your reaction. To achieve strict N-chemoselectivity, use exactly 1.0 to 1.05 equivalents of Boc₂O in a biphasic system (e.g., DCM and aqueous Na₂CO₃) or use mild bases like triethylamine (TEA). Alternatively, solvent-free catalytic methods using molecular iodine have been proven to exclusively yield N-Boc protected amino alcohols without O-Boc contamination[2].

Q2: When I treat my isolated tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate with sodium hydride (NaH) for an alkylation step, the starting material disappears, but I don't get my product. What happened?

Causality & Mechanism: You have triggered an intramolecular cyclization . Strong bases like NaH deprotonate the primary alcohol to form a highly nucleophilic alkoxide. Because the N-Boc group's carbonyl carbon is spatially accessible, the alkoxide attacks the carbamate carbonyl, ejecting tert-butoxide. This results in a fused bicyclic carbamate (a 1,3-oxazinan-2-one derivative)[3]. Solution: N-Boc groups are generally stable to base, but not when a tethered nucleophile is present. If your downstream chemistry requires strong base, you must either:

  • Protect the primary alcohol (e.g., as a TBS ether) before exposing the molecule to strong base.

  • Swap the Boc group for a more base-stable protecting group (like Benzyl or Trityl) prior to the alkylation step.

Q3: I am synthesizing the target via the borane reduction of N-Boc-morpholine-3-acetic acid. My yield is low, and I see a highly polar spot on TLC.

Causality & Mechanism: The highly polar spot is the Des-Boc impurity (the free amine). Borane (BH₃·THF) reductions of carboxylic acids form a highly stable boron-amine complex with the morpholine nitrogen. Standard protocols often call for a harsh acidic quench (e.g., 1M HCl or refluxing MeOH/HCl) to break this complex. However, the tert-butyl carbamate is acid-labile and will cleave under these conditions[1]. Solution: Modify your quench. Instead of strong acids, quench the borane complex cautiously with methanol at room temperature, followed by a mild basic peroxide workup (H₂O₂ / NaOH) if necessary, or use mild heating with a weak acid (like acetic acid) that is insufficient to cleave the Boc group.

Quantitative Data: Impurity Profiles & Analytical Markers

Use the following analytical markers to identify and mitigate side products during your in-process controls (IPC).

Impurity NameMolecular FormulaMW ( g/mol )Typical LC-MS m/z [M+H]⁺Primary CauseMitigation Strategy
Target Product C₁₁H₂₁NO₄231.29232.3N/AN/A
N,O-di-Boc C₁₆H₂₉NO₆331.40332.4Excess Boc₂O, DMAPUse 1.0 eq Boc₂O, omit DMAP.
Bicyclic Carbamate C₇H₁₁NO₃157.17158.2Strong base (NaH, KOtBu)Avoid strong bases or protect the -OH group first.
Des-Boc (Free Amine) C₆H₁₃NO₂131.17132.2Harsh acidic workupUse mild/neutral quench conditions.
Residual Acid C₁₁H₁₉NO₅245.27246.3Incomplete reductionEnsure active BH₃·THF, monitor via IPC.

Standard Operating Protocols (SOPs)

Protocol A: Chemoselective N-Boc Protection of 3-(2-hydroxyethyl)morpholine

Self-Validating System: This protocol uses a biphasic system to naturally limit the concentration of the free alcohol in the organic phase, preventing O-Boc formation.

  • Preparation: Dissolve 3-(2-hydroxyethyl)morpholine (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and 10% aqueous Na₂CO₃.

  • Addition: Cool the biphasic mixture to 0 °C. Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.02 eq) in a minimal amount of DCM and add it dropwise over 30 minutes.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 4 hours.

  • In-Process Control (IPC): Sample the organic layer. Run TLC (Eluent: 5% MeOH in DCM, Ninhydrin stain). The starting material (Ninhydrin positive, pink/red) should be completely absent. The product will not stain strongly with Ninhydrin but will show up under KMnO₄.

  • Workup: Separate the layers. Extract the aqueous layer once with DCM. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: The crude ¹H NMR should show a sharp singlet at ~1.45 ppm (9H) and no secondary Boc peak at ~1.50 ppm (which would indicate O-Boc contamination).

Protocol B: Chemoselective Reduction of N-Boc-morpholine-3-acetic acid

Self-Validating System: This protocol uses a mild methanol quench to break the boron-amine complex while preserving the acid-labile Boc group.

  • Preparation: Dissolve N-Boc-morpholine-3-acetic acid (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool to 0 °C.

  • Reduction: Slowly add BH₃·THF complex (1.0 M in THF, 2.5 eq) dropwise. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

  • IPC: Quench a 0.1 mL aliquot in MeOH. Analyze by LC-MS to ensure complete disappearance of the starting mass (m/z 246.3).

  • Mild Quench: Cool the reaction back to 0 °C. Very slowly add Methanol (10 mL per gram of starting material) until gas evolution ceases. Stir for 2 hours at room temperature to break the boron-amine complex. Critical: Do not add HCl.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve in EtOAc, wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate to afford the target alcohol.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. National Institutes of Health (NIH).[Link]

Sources

Optimization

Technical Support Center: Purification of Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate Derivatives

Executive Summary Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 1784401-31-5)[1] is a highly versatile but notoriously difficult building block to purify. The molecule’s architecture presents a trifecta of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 1784401-31-5)[1] is a highly versatile but notoriously difficult building block to purify. The molecule’s architecture presents a trifecta of analytical and preparative challenges: it lacks a conjugated π -system (rendering it UV-inactive)[2], it possesses an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group[3], and its combination of a morpholine core with a primary aliphatic alcohol creates extreme polarity and water solubility.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the successful isolation and quantification of these derivatives.

Detection & Visualization: The "Invisible Compound" Problem

FAQ: Why is my derivative invisible on TLC and HPLC, and how can I track it?

The Causality: Standard UV-Vis detectors operate by measuring the absorbance of light (typically at 214 nm or 254 nm), which requires the molecule to have a chromophore, such as an aromatic ring or a conjugated double-bond system[4]. Because this morpholine derivative is entirely aliphatic, it does not absorb UV light and will appear as a "ghost" peak or a blank baseline[1].

The Solution:

  • For HPLC: You must transition to Universal Detectors that rely on the physical mass of the analyte rather than its optical properties. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is required[2]. CAD is strongly recommended over ELSD because it provides a broader dynamic range, superior linearity, and significantly lower limits of detection (LOD)[5][6].

  • For TLC: You must use destructive chemical stains. Oxidative stains like Potassium Permanganate (KMnO 4​ ) will react with the primary alcohol[4]. Alternatively, Ninhydrin can be used; although the morpholine nitrogen is Boc-protected, applying strong heat to the TLC plate thermally cleaves the Boc group, exposing the secondary amine which then reacts with Ninhydrin to form a visible complex[7].

Quantitative Data: Detection Method Comparisons

Table 1: TLC Visualization Stains for Boc-Protected Aliphatic Amino Alcohols [4][7]

Stain ReagentTarget Functional GroupCausality / MechanismHeating RequiredVisual Result
KMnO 4​ Primary AlcoholOxidizes the alcohol to an aldehyde/acid, reducing Mn(VII) to Mn(IV).MildYellow/Brown spot on a purple background.
Ninhydrin Secondary Amine (Post-cleavage)Thermal deprotection of the Boc group exposes the amine, which reacts to form Ruhemann's purple.StrongBlue/Brown spot on a white/pink background.
PMA Aliphatic chains / AlcoholsPhosphomolybdic acid is reduced by the organic compound to form molybdenum blue.StrongDark blue/green spot on a light green background.

Table 2: HPLC Detector Performance for UV-Inactive Heterocycles [2][8][9]

Detector TypePrinciple of OperationLinearityEstimated LODSuitability for Boc-Morpholines
UV-Vis (254 nm) Light AbsorbanceHighN/APoor (Molecule lacks a chromophore).
ELSD Light Scattering of ParticlesNon-linear (Polynomial)10.2 – 17.4 mg/LModerate (Prone to baseline drift).
CAD Electrical Charge of AerosolHigh1.2 – 7.6 mg/LExcellent (Highly sensitive, stable baseline).

Chromatographic Vulnerabilities: Tailing & Deprotection

FAQ: I am losing my product or seeing severe tailing during silica gel flash chromatography. What is happening?

The Causality: Standard bare silica gel is mildly acidic (pH ~4.5–5.5 due to surface silanol groups). The Boc protecting group is highly sensitive to acidic environments and can prematurely cleave during prolonged exposure on the column[3]. If the Boc group cleaves, or if the highly polar hydroxyl group interacts too strongly with the silica, the compound will streak down the column rather than eluting as a tight band[7].

The Solution: You must neutralize the stationary phase. Adding a small percentage of an amine base to your mobile phase will cap the acidic silanols, protecting the Boc group and sharpening the elution peak[7].

Experimental Protocol: Amine-Buffered Normal Phase Chromatography

This protocol incorporates a self-validating feedback loop to ensure product integrity.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your mobile phase gradient (e.g., Hexanes to Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) to all solvent mixtures to act as a buffer[7].

  • Column Passivation: Slurry pack the silica gel using your lowest-polarity TEA-spiked solvent (e.g., 90:10 Hexanes:EtOAc + 1% TEA). Flush the packed column with at least 2 to 3 Column Volumes (CV) of this solvent to ensure all acidic silanols are fully neutralized before the sample is introduced.

  • Sample Loading: Dissolve the crude Boc-morpholine mixture in a minimum volume of the starting eluent. If the sample is too polar to dissolve, perform a dry load: dissolve the crude in Dichloromethane (DCM), add a small amount of neutralized silica, and evaporate to a free-flowing powder. Load this evenly onto the top of the column[7].

  • Elution: Run the gradient. Collect fractions in small volumes (e.g., 15-20 mL) to prevent the co-elution of closely running impurities.

  • Self-Validation (QC Step): Spot the collected fractions on a TLC plate alongside a co-spot of the crude starting material. Stain with KMnO 4​ [4]. Validation check: If the Rf value of the purified fraction is significantly lower than the target spot in the crude, acid-catalyzed Boc-deprotection has occurred. If the Rf matches, the structural integrity is validated.

Liquid-Liquid Extraction: Emulsion Troubleshooting

FAQ: During aqueous workup, my compound forms a thick emulsion or remains in the aqueous layer. How do I extract it efficiently?

The Causality: The morpholine oxygen, the Boc carbonyls, and the free primary hydroxyl group act as powerful hydrogen-bond acceptors and donors. This gives the molecule a very high affinity for water. When mixed with standard organic solvents like DCM, the molecule acts as a weak surfactant, stabilizing the interface and causing stubborn emulsions.

The Solution:

  • Salting-Out: Saturate the aqueous layer with NaCl (brine). This increases the ionic strength of the water, forcing the highly polar organic molecule out of the aqueous phase.

  • Solvent Switch: Abandon pure DCM. Extract with a solvent that has a higher hydrogen-bonding capacity, such as pure Ethyl Acetate (EtOAc) or a mixture of 10% Isopropanol (IPA) in DCM.

Workflow Visualization

Workflow A Crude Reaction Mixture (Boc-Morpholine Derivative) B Aqueous Workup (Brine Saturation + EtOAc Extraction) A->B Break Emulsions & Extract C TLC Monitoring (KMnO4 or Ninhydrin + Heat) B->C Confirm Rf & Visibility D Flash Chromatography (1% TEA Buffered Silica Gel) C->D Isolate Target Compound E HPLC-CAD Analysis (Universal Aerosol Detection) D->E Quantify Absolute Purity F Purified Derivative (Validated & Intact) E->F Final QC Release

Workflow for the purification and detection of UV-inactive Boc-morpholine derivatives.

References

  • ResearchGate Community. "HPLC Detector: Evaporative Light Scattering Detector (ELSD) vs CAD." ResearchGate. URL: [Link]

  • VanVeller Lab. "Recipes for TLC Stains and Chromatography Protocols." Iowa State University Department of Chemistry. URL:[Link]

  • Analytical and Bioanalytical Chemistry Research. "Advances, Challenges, and Practical Solutions in HPLC and LC–MS Method Development." Anal. Chem. Res. URL:[Link]

  • Chemistry LibreTexts. "2.3F: Visualizing TLC Plates." LibreTexts. URL:[Link]

  • Journal of Chromatographic Science. "Development and Validation of a RP-HPLC Method using Charged Aerosol Detection." Oxford University Press. URL: [Link]

  • ResearchGate. "Comparison of C-CAD and ELSD detectors for quantification." ResearchGate. URL:[Link]

  • University of Bristol. "Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines." Bristol Repository. URL:[Link]

Sources

Troubleshooting

Technical Support Center: N-Boc Deprotection of Substituted Morpholines

An in-depth guide to navigating the complexities of N-Boc deprotection for substituted morpholines, designed for chemists and drug development professionals. Welcome to the technical support center for N-Boc deprotection...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of N-Boc deprotection for substituted morpholines, designed for chemists and drug development professionals.

Welcome to the technical support center for N-Boc deprotection. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group, with a focus on substituted morpholine scaffolds. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during N-Boc deprotection, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Sluggish Deprotection

Question: My N-Boc deprotection reaction is sluggish or does not go to completion, even after extended reaction times using standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?

Answer: Incomplete or slow deprotection can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to effectively cleave the Boc group.[1] While many deprotections proceed smoothly at room temperature, some less reactive substrates may require more forcing conditions.[2]

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) to control potential side reactions can significantly decrease the deprotection rate.[1]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected morpholine nitrogen may require more forcing conditions for complete removal.

  • Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM) from a typical 20-25% (v/v) up to 50% or even use neat TFA for short durations if the substrate is stable.[2][3] If the reaction is being conducted at 0 °C, consider allowing it to warm to room temperature.[1]

  • Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent, such as a 4M solution in 1,4-dioxane or ethyl acetate, can be a more potent alternative to TFA/DCM and often drives the reaction to completion.[1][4]

  • Optimize Solvent: Experiment with different solvent systems. For some substrates, protic solvents like methanol can facilitate the reaction when using an acid like HCl.[2]

Issue 2: Formation of tert-Butyl Side Products

Question: I am observing the formation of byproducts where a tert-butyl group has been added to my molecule, particularly on electron-rich aromatic rings or sulfur-containing functional groups. What causes this and how can it be prevented?

Answer: This common side reaction is caused by the electrophilic tert-butyl cation that is generated during the acid-catalyzed cleavage of the Boc group.[5] This cation can then be "captured" by any sufficiently nucleophilic functionality within your molecule or solvent, leading to unwanted tert-butylation.

  • Use a Cation Scavenger: The most effective way to prevent this side reaction is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your molecule.

    • Triisopropylsilane (TIS): Often used at 2.5-5% (v/v), TIS is highly effective.

    • Thioanisole: Another excellent scavenger, particularly for protecting sulfur-containing residues like methionine.

    • Water: Can also act as a scavenger, though it may not be suitable for all reaction conditions.[3]

  • Lower Reaction Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can reduce the rate of the competing tert-butylation side reaction.[2]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common N-Boc deprotection issues.

Troubleshooting_Workflow N-Boc Deprotection Troubleshooting Start Start Deprotection (e.g., 25% TFA/DCM, RT) Monitor Monitor by TLC/LC-MS Start->Monitor Incomplete Reaction Incomplete? Monitor->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No IncreaseConditions Increase TFA Conc. or Temperature Incomplete->IncreaseConditions Yes AcidSensitive Other Acid-Sensitive Groups Present? SideProducts->AcidSensitive No AddScavenger Add Scavenger (TIS, Thioanisole) SideProducts->AddScavenger Yes MilderConditions Use Milder Conditions (pTSA, ZnBr₂, Thermal) AcidSensitive->MilderConditions Yes Workup Proceed to Work-up AcidSensitive->Workup No IncreaseConditions->Monitor StrongerAcid Switch to Stronger Acid (e.g., 4M HCl/Dioxane) IncreaseConditions->StrongerAcid If still incomplete StrongerAcid->Monitor AddScavenger->Monitor MilderConditions->Monitor

Caption: A troubleshooting workflow for N-Boc deprotection.

Issue 3: Deprotection in the Presence of Other Acid-Sensitive Groups

Question: My substituted morpholine contains other acid-labile groups (e.g., tert-butyl esters, trityl ethers). How can I selectively remove the N-Boc group without cleaving these other functionalities?

Answer: This is a common challenge requiring a move away from strong acids like TFA and HCl. Selective deprotection can be achieved by using milder or alternative conditions that exploit the differential lability of protecting groups.

  • Milder Acidic Conditions: Consider using protic acids that are significantly weaker than TFA.

    • p-Toluenesulfonic acid (pTSA): Can be effective, sometimes under mechanochemical (solvent-free grinding) conditions or in solvents like acetonitrile.[1][6]

    • Aqueous Phosphoric Acid: Provides a milder acidic environment.[1]

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage and can show different selectivity profiles.

    • Zinc Bromide (ZnBr₂): Can selectively cleave N-Boc groups in the presence of tert-butyl esters.[1][7]

    • Trimethylsilyl Iodide (TMSI): Can be used under specific conditions, sometimes with additives like N,O-Bis(trimethylsilyl)acetamide (BSA), for efficient deprotection.[1][8]

  • Non-Acidic Methods: For highly sensitive substrates, avoiding acid altogether is the best strategy.

    • Thermal Deprotection: Simply heating the Boc-protected compound, often in a solvent like water or 2,2,2-trifluoroethanol (TFE), can effect deprotection without any acid catalyst.[1][9]

    • Oxalyl Chloride in Methanol: This system provides a mild route for deprotection, suitable for substrates with other acid-sensitive groups.[2][10]

Comparative Data: N-Boc Deprotection Methods

The following table summarizes various N-Boc deprotection methods for easy comparison.

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
TFA 20-50% in DCM, 0 °C to RT, 30 min - 4 h[3]Fast, effective, volatile reagents are easy to remove.Not selective, can cleave other acid-labile groups, risk of tert-butylation.
HCl 4M in Dioxane or EtOAc, RT, 1-4 h[1][4]Potent, cost-effective, product isolated as HCl salt.Can be less selective, potential for chlorinated byproducts.
p-TSA 2 equiv. in CH₃CN or neat, 10 min - 1 h[6][11]Solid (easy to handle), less corrosive, "greener" option.[12]May require heat, can be slower in solution.
ZnBr₂ ~4 equiv. in DCM, RT, can be slow (up to 3 days)[1]Good selectivity for N-Boc over t-butyl esters.[13]Can be slow, work-up required to remove zinc salts.
Thermal Reflux in water (100 °C) or TFE (>120 °C)[1][9]"Green" method, avoids acid entirely, good for sensitive substrates.Requires high temperatures, not suitable for thermally unstable compounds.

Mechanism of Acid-Catalyzed N-Boc Deprotection

Understanding the mechanism is key to troubleshooting. The acid-catalyzed cleavage of the Boc group is a four-step process.[3]

Boc_Deprotection_Mechanism Mechanism of TFA-Mediated Boc Deprotection BocN R₂N-Boc ProtonatedBoc R₂N-Boc-H⁺ (Protonated Carbamate) BocN->ProtonatedBoc + H⁺ (from TFA) CarbamicAcid R₂N-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid Cleavage ProtonatedBoc->CarbamicAcid + (CH₃)₃C⁺ tBuCation (CH₃)₃C⁺ (tert-butyl cation) Amine R₂NH (Free Amine) CarbamicAcid->Amine Decarboxylation + (CH₃)₃C⁺ CarbamicAcid->Amine + CO₂ CO2 CO₂ AmineSalt R₂NH₂⁺ A⁻ (Amine Salt) Amine->AmineSalt + H⁺ (excess acid) + CO₂

Caption: General mechanism of acid-catalyzed Boc deprotection.[14]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[3][15]

  • Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[3][5]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[3][16]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate salt).[5]

Detailed Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM
  • Dissolve the N-Boc protected morpholine (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[3]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[2]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected morpholine.[1][2]

Protocol 2: Deprotection using HCl in Dioxane
  • To the N-Boc protected morpholine (1 equivalent), add a 4M solution of HCl in 1,4-dioxane.

  • Stir the resulting mixture or suspension at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt and may be precipitated by the addition of a non-polar solvent like diethyl ether, collected by filtration, and dried.[14]

Protocol 3: Lewis Acid Deprotection using ZnBr₂ in DCM
  • Dissolve the N-Boc protected morpholine (1 equivalent) in anhydrous DCM.

  • Add zinc bromide (ZnBr₂) (approximately 2-4 equivalents).

  • Stir the reaction mixture at room temperature. The reaction time can vary significantly (hours to days).

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate or a chelating agent like EDTA to quench the Lewis acid. Extract with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Protocol 4: Thermal Deprotection in Water
  • Suspend the N-Boc protected morpholine (1 equivalent) in deionized water.[1]

  • Heat the mixture to reflux (100 °C) under an inert atmosphere (e.g., argon).

  • Monitor the reaction by TLC; the reaction is often complete in under 30 minutes.[4]

  • Upon completion, cool the reaction to room temperature. The product can be isolated by extraction with a suitable organic solvent if it is not water-soluble.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • BenchChem. (2025).
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • International Journal of Chemistry. (2018).
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
  • NIH. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • BenchChem. (2025). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • Sigma-Aldrich.
  • ACS Publications. (2014).
  • ACS Publications. (2009). Amino Acid-Protecting Groups.
  • BenchChem. (2025). Application Notes and Protocols for Boc Deprotection of N-Ethylglycine.
  • Wikipedia. Protecting group.
  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • AAPPTec.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • BenchChem. (2025).
  • SciSpace. (2018).
  • ACS Publications. (2009). Amino Acid-Protecting Groups.
  • ResearchGate. (2006).
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

Sources

Optimization

Technical Support Center: Troubleshooting & Stability Guide for Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability and handling of functionalized morpholine scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability and handling of functionalized morpholine scaffolds. Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (also known as N-Boc-3-(2-hydroxyethyl)morpholine) is a highly versatile building block in drug development and medicinal chemistry. However, its bifunctional nature—a reactive primary alcohol coupled with an acid-labile N-Boc protected morpholine ring—creates specific vulnerabilities during synthesis, workup, and storage.

This guide is designed to troubleshoot common degradation issues, explain the mechanistic causality behind them, and provide self-validating protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical vulnerabilities of this compound? The stability of this compound is dictated by three distinct structural features:

  • The N-Boc Group: Highly susceptible to acidic cleavage. Protonation of the carbamate oxygen leads to the expulsion of a stable tert-butyl cation, releasing isobutylene and carbon dioxide gases[1].

  • The Primary Alcohol: Prone to oxidation. Exposure to atmospheric oxygen over long periods or strong oxidizing agents will convert the 2-hydroxyethyl appendage into an aldehyde or carboxylic acid.

  • The Morpholine Ring: While the core is generally stable to hydrolysis, the ether linkage and the nitrogen (if deprotected) can undergo oxidative degradation or ring-opening under extreme conditions or microbial action[2],[3].

Q2: I am observing unexpected peaks in my LC-MS analysis after a standard reaction workup. Why? This is typically caused by inadvertent Boc deprotection. If your workup involves acidic aqueous washes (e.g., 1M HCl or saturated NH 4​ Cl) and the organic phase is not rapidly neutralized, the localized pH drop initiates Boc cleavage. The resulting free secondary amine is highly polar, often partitioning into the aqueous phase or streaking on silica gel, leading to apparent "low yields" or unexpected mass peaks (M-100 for the loss of the Boc group).

Q3: How can I safely oxidize the primary alcohol to an aldehyde without degrading the morpholine core or losing the Boc group? The N-Boc group is stable under neutral to mildly basic conditions[4]. Therefore, Swern oxidation or Dess-Martin Periodinane (DMP) oxidation are the preferred methods[5]. Avoid strongly acidic oxidants (like Jones reagent), which will simultaneously cleave the Boc group and potentially over-oxidize the morpholine nitrogen.

Stability Matrix & Quantitative Data

To prevent unwanted degradation, consult the following stability matrix before subjecting the compound to new reaction conditions.

Condition / ReagentEffect on N-Boc GroupEffect on Primary AlcoholEffect on Morpholine RingRecommended Action
10% TFA in DCM Rapid Deprotection[1]StableStableUse only when deprotection is desired.
1M NaOH (aq) Stable[4]StableStableSafe for basic workups.
Swern / DMP Stable[5]Oxidizes to Aldehyde[5]StableMaintain strict cryogenic temps (-78°C).
KMnO4 / Jones Cleavage (Jones)Oxidizes to Carboxylic AcidPotential N-oxidationAvoid; too harsh for this scaffold.
Heat (>150°C) Thermal CleavageStableStableStore at 2-8°C under inert gas[2].

Degradation Pathways & Troubleshooting Workflows

Understanding the exact pathways of degradation is critical for diagnosing synthesis failures.

Degradation Start Tert-butyl 3-(2-hydroxyethyl) morpholine-4-carboxylate Acid Acidic Conditions (pH < 4, TFA/HCl) Start->Acid Exposure Oxidation Strong Oxidants (KMnO4, excess H2O2) Start->Oxidation Exposure Thermal High Heat (> 150°C) Start->Thermal Exposure Deprotect Boc Cleavage (Free Morpholine Amine) Acid->Deprotect Protonation Gas Isobutylene + CO2 Gas Acid->Gas Byproducts Aldehyde Oxidation to Aldehyde/ Carboxylic Acid Oxidation->Aldehyde Alcohol Oxidation Thermal->Deprotect Pyrolysis Thermal->Gas

Fig 1: Primary degradation pathways of Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate.

Troubleshooting Issue Unexpected HPLC Peaks or Low Yield CheckpH Check Workup pH Issue->CheckpH IsAcidic pH < 5? CheckpH->IsAcidic YesAcidic Boc Loss Detected. Neutralize with NaHCO3 IsAcidic->YesAcidic Yes NoAcidic Check Reagent Purity (Oxidants/Moisture) IsAcidic->NoAcidic No OxidantIssue Over-oxidation? (Aldehyde/Acid formed) NoAcidic->OxidantIssue TempIssue Swern Temp > -60°C? (MTM ether byproduct) NoAcidic->TempIssue FixOx Use mild oxidant (DMP) or control equivalents OxidantIssue->FixOx Yes FixTemp Maintain strict cryogenic cooling (-78°C) TempIssue->FixTemp Yes

Fig 2: Troubleshooting workflow for unexpected degradation during synthesis or workup.

Validated Experimental Protocols

Protocol 1: Controlled Boc-Deprotection

Purpose: To intentionally remove the Boc group to yield the free amine, or to generate a reference standard to confirm degradation during troubleshooting. Causality: Trifluoroacetic acid (TFA) protonates the carbamate, driving the formation of the tert-butyl cation. Using a scavenger (triisopropylsilane, TIPS) prevents the highly reactive tert-butyl cation from alkylating the primary alcohol or other nucleophilic sites[1].

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate in 4 mL of anhydrous dichloromethane (DCM).

  • Add 0.1 mL of TIPS (cation scavenger).

  • Cool the mixture to 0°C in an ice bath. Slowly add 1 mL of TFA dropwise to control the evolution of CO 2​ gas.

  • Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Step: Monitor the reaction by TLC. The starting material is Ninhydrin-negative. The deprotected product will appear as a highly polar, Ninhydrin-positive (purple/pink) spot, confirming the successful generation of the free secondary amine.

  • Concentrate under reduced pressure. Caution: Do not heat the rotavap bath above 30°C to avoid thermal degradation of the resulting TFA salt.

Protocol 2: Mild Oxidation to N-Boc-3-morpholineacetaldehyde (Swern Oxidation)

Purpose: Chemoselective oxidation of the primary alcohol without Boc cleavage. Causality: Oxalyl chloride and DMSO form the active alkoxysulfonium salt at -78°C. The low temperature is critical; exceeding -60°C leads to the formation of methylthiomethyl (MTM) ether byproducts instead of the desired aldehyde[5].

Step-by-Step Methodology:

  • To a flame-dried flask under nitrogen, add oxalyl chloride (1.5 eq) and anhydrous DCM. Cool strictly to -78°C using a dry ice/acetone bath.

  • Add anhydrous DMSO (3.0 eq) dropwise. Stir for 15 minutes to form the activated complex.

  • Slowly add a solution of the starting material (1.0 eq) in DCM. Stir for 45 minutes at -78°C.

  • Add triethylamine (5.0 eq) dropwise.

    • Self-Validation Step: The reaction mixture will immediately turn cloudy white, indicating the formation of triethylammonium chloride salts. This visual cue confirms the successful elimination step yielding the aldehyde.

  • Allow the mixture to warm to 0°C over 30 minutes, then quench with saturated aqueous NaHCO 3​ . The mildly basic quench ensures the pH remains safe, protecting the Boc group from acidic hydrolysis during workup.

References

  • BenchChem. stability and degradation of 6-Morpholinonicotinaldehyde. BenchChem Technical Support. Available at:2

  • Knapp, J. S., et al. The microbial degradation of morpholine. ResearchGate. Available at: 3

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: 4

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: 1

  • BenchChem. Technical Support Center: Synthesis of N-Boc-3-morpholinecarbaldehyde. BenchChem Technical Support. Available at: 5

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Byproduct Troubleshooting for Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

Welcome to the Technical Support Center. Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 813433-76-0 for the S-enantiomer)[1] is a highly versatile, Boc-protected bifunctional scaffold widely utilized in drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 813433-76-0 for the S-enantiomer)[1] is a highly versatile, Boc-protected bifunctional scaffold widely utilized in drug discovery for synthesizing morpholine-containing active pharmaceutical ingredients (APIs). Because it contains both a sterically hindered protected secondary amine and a primary alcohol, its synthesis and subsequent functionalization are prone to specific chemoselectivity issues.

This guide provides an authoritative, causality-driven troubleshooting framework for identifying and mitigating common synthetic byproducts.

PART 1: Mechanistic Workflow & Causality

The most reliable synthetic route to this compound involves the borane-mediated reduction of N-Boc-morpholine-3-acetic acid. Borane-tetrahydrofuran (BH₃·THF) is highly chemoselective, reducing the carboxylic acid to a primary alcohol via a triacyloxyborane intermediate[2] without cleaving the acid-sensitive Boc protecting group[3]. However, deviations in stoichiometry, moisture content, or workup conditions can lead to predictable branching into unwanted byproducts.

ByproductPathways SM N-Boc-morpholine-3-acetic acid (Starting Material) Intermediate Borate Ester / Aldehyde Intermediate SM->Intermediate BH3-THF (Reduction) Target tert-Butyl 3-(2-hydroxyethyl) morpholine-4-carboxylate (Target Product) Intermediate->Target Full Reduction & MeOH Quench BP_Aldehyde N-Boc-morpholine-3-acetaldehyde (Incomplete Reduction) Intermediate->BP_Aldehyde Insufficient BH3 or Moisture BP_Deprotect 3-(2-hydroxyethyl)morpholine (Deprotected Amine) Target->BP_Deprotect Harsh Acidic Workup (HCl) BP_DiBoc Di-Boc Derivative (O-Boc Formation) Target->BP_DiBoc Excess Boc2O (Alternative Route)

Mechanistic branching of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate synthesis.

PART 2: Self-Validating Experimental Protocol

To ensure high fidelity in your synthesis, follow this self-validating methodology. The protocol is designed to prevent the accumulation of the byproducts outlined in the diagram above.

Standardized Protocol: Chemoselective Reduction of N-Boc-morpholine-3-acetic acid

  • System Preparation: Flame-dry a round-bottom flask under inert nitrogen (N₂). Dissolve N-Boc-morpholine-3-acetic acid (1.0 eq) in anhydrous THF (0.2 M concentration).

    • Causality: Moisture rapidly hydrolyzes BH₃·THF into inactive boric acid, leading to incomplete reduction and aldehyde byproduct formation.

  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add BH₃·THF (1.0 M in THF, 2.0 eq).

    • Self-Validation: Observe mild effervescence (H₂ gas evolution) as the borane coordinates to the carboxylic acid. If no gas evolves, your BH₃·THF reagent has likely degraded.

  • Reaction Monitoring: Warm the reaction to room temperature and stir for 4-6 hours.

    • Self-Validation: Remove a 50 µL aliquot, quench in 0.5 mL Methanol, and analyze via LC-MS. Proceed to workup only when the starting material (m/z 246.1 [M+H]⁺) is completely consumed.

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Slowly add Methanol dropwise until effervescence ceases.

    • Causality: Methanol safely solvolyzes the intermediate borate esters into volatile trimethyl borate. Do not use strong aqueous acids (e.g., HCl) to quench, as this will trigger Boc deprotection[4].

  • Isolation: Concentrate the mixture under reduced pressure. Redissolve in EtOAc, wash with saturated aqueous NH₄Cl, then brine. Dry over Na₂SO₄, filter, and concentrate to yield the target alcohol.

PART 3: Quantitative Analytical Markers

When the protocol deviates, specific byproducts emerge. Use the table below to cross-reference your LC-MS and NMR data to identify the exact failure point in your workflow.

Table 1: Analytical Identification of Target and Common Byproducts

Compound NameExact Mass (Da)LC-MS [M+H]⁺Key ¹H-NMR Diagnostic Peak (CDCl₃)Primary Causality
Target Product 231.15232.1~3.65 ppm (m, 2H, -CH₂ OH)N/A (Successful Synthesis)
N-Boc-morpholine-3-acetaldehyde 229.13230.1~9.75 ppm (t, 1H, -CH O)Degraded BH₃·THF / Moisture
3-(2-hydroxyethyl)morpholine 131.10132.1Missing 1.45 ppm (s, 9H, Boc)Acidic quench (e.g., HCl)
Di-Boc Derivative (O-Boc) 331.20332.2~1.49 ppm (s, 9H, O-Boc)Excess Boc₂O in alternative route

PART 4: Troubleshooting FAQs

Q1: My LC-MS shows a major impurity at m/z 332.2 (+100 Da). What is this and how do I prevent it? A: This is the Di-Boc (O-Boc) derivative . This byproduct typically arises if you are utilizing an alternative synthetic route—specifically, treating the unprotected amino-alcohol (3-(2-hydroxyethyl)morpholine) with Di-tert-butyl dicarbonate (Boc₂O). While the secondary amine is more nucleophilic, the primary alcohol can also attack excess Boc₂O, forming a tert-butyl carbonate[5].

  • Resolution: To prevent this, strictly limit Boc₂O to 1.05 equivalents and run the reaction at 0 °C. If the O-Boc byproduct has already formed, it can be selectively hydrolyzed back to the target product by stirring the mixture with a mild base (e.g., K₂CO₃ in Methanol) for 2 hours, which cleaves the carbonate without affecting the robust N-Boc carbamate[4].

Q2: My isolated yield is very low, and the product is highly water-soluble. NMR shows an intact morpholine ring but no large singlet at 1.45 ppm. What happened? A: You have inadvertently synthesized 3-(2-hydroxyethyl)morpholine (the deprotected amine).

  • Causality: The Boc (tert-butoxycarbonyl) group is highly sensitive to acidic conditions. If you used a strong acid like 1M HCl to quench the borane reduction or to acidify the aqueous layer during extraction, you cleaved the protecting group.

  • Resolution: Always quench borane reductions of Boc-protected substrates with Methanol followed by a mild, near-neutral buffer like saturated aqueous NH₄Cl.

Q3: There is a persistent, sharp singlet around 9.7 ppm in my ¹H-NMR spectrum. Is this a solvent impurity? A: No, a peak in the 9.5–10.0 ppm range is the hallmark of an aldehyde proton. You have generated N-Boc-morpholine-3-acetaldehyde .

  • Causality: The reduction of the carboxylic acid was incomplete. This usually happens because BH₃·THF degrades over time into inactive borates, meaning your effective molarity was lower than calculated.

  • Resolution: Re-subject the crude mixture to a mild reductant like NaBH₄ in Methanol. NaBH₄ will rapidly reduce the aldehyde to the target primary alcohol without affecting the Boc group or requiring a harsh workup.

Q4: My product fraction contains a boron-containing impurity (evident by a broad mass spec adduct or poor elemental analysis). How do I break this complex? A: You are observing a stable Amine-Borane Complex or an unhydrolyzed borate ester.

  • Causality: Morpholine derivatives can coordinate tightly with boron species. If the methanol quench was too brief or conducted at too low a temperature, the intermediate borate esters do not fully solvolyze.

  • Resolution: Reflux the crude mixture in Methanol for 1-2 hours prior to aqueous workup. The heat drives the transesterification, releasing volatile trimethyl borate [B(OMe)₃], which is easily removed in vacuo.

References

  • Title: Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH₂(BH₃)₂, a Hydroboration Reagent with Reducing Capability between NaBH₄ and LiAlH₄ Source: ResearchGate URL: [Link]

  • Title: Boron Hydride Reduction Source: ACS Symposium Series URL: [Link]

  • Title: Yb(OTf)₃-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions Source: ACS Omega URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Comparison Guide: Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate vs. Traditional Morpholine Scaffolds

Executive Summary & Strategic Context In modern drug discovery, the morpholine ring is a ubiquitous, privileged scaffold. Its favorable physicochemical properties—specifically a balanced lipophilic-hydrophilic profile an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, the morpholine ring is a ubiquitous, privileged scaffold. Its favorable physicochemical properties—specifically a balanced lipophilic-hydrophilic profile and a pKa (~8.3)—promote excellent metabolic stability and blood-brain barrier (BBB) penetration . However, the heavy reliance on unsubstituted morpholine has saturated available chemical space. To secure novel intellectual property (IP) and enhance target selectivity, medicinal chemists are pivoting toward Systematic Chemical Diversity (SCD) using complex, C-substituted morpholines .

Among these next-generation building blocks, Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 1784401-31-5) stands out. By introducing a functionalized alkyl appendage at the C3 position alongside an orthogonal N-Boc protecting group, this scaffold allows researchers to vectorize new binding interactions without compromising the core advantages of the morpholine ring [[1]]([Link]).

Structural & Physicochemical Comparison

When designing a synthetic route or optimizing a hit compound, the choice of the morpholine building block dictates the downstream chemistry. Unsubstituted morpholine offers only one vector for functionalization (the secondary amine). In contrast, C-substituted variants provide dual vectors, but their utility depends heavily on the presence of orthogonal protecting groups.

Table 1: Physicochemical & Structural Comparison
FeatureUnsubstituted MorpholineC2-Substituted (e.g., 2-hydroxymethyl)Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
Molecular Weight 87.12 g/mol 117.15 g/mol 231.29 g/mol
Functional Handles 1 (Secondary Amine)2 (Amine, Hydroxyl)2 (Protected Amine, Hydroxyl)
Orthogonal Reactivity NoPoor (Requires in-situ protection)Excellent (N-Boc pre-installed)
Chirality AchiralChiral (C2)Chiral (C3)
Steric Profile MinimalDistal to NitrogenProximal to Nitrogen (Modulates A1,3 strain)

Causality in Scaffold Selection: The C3-substitution is strategically superior for certain kinase and CNS targets. Placing the 2-hydroxyethyl group adjacent to the nitrogen (C3) introduces local steric hindrance. This avoidance of pseudo-A1,3 strain forces the morpholine ring into a highly specific chair conformation, which can drastically improve binding affinity and selectivity in deep hydrophobic pockets compared to the highly flexible, unsubstituted morpholine .

Mechanistic Advantages & Pharmacodynamics

The true value of Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate lies in its dual-nature reactivity. The N-Boc group acts as an electronic shield, preventing unwanted N-alkylation or N-acylation during the elaboration of the primary hydroxyl group.

Morpholine_SAR Core Morpholine Core C3 C3-Substitution (2-hydroxyethyl) Core->C3 Introduces Chirality Boc N4-Boc Protection Core->Boc Orthogonal Reactivity PK Enhanced BBB Permeability C3->PK Modulates LogP Binding Improved Target Selectivity C3->Binding Vectorizes Interactions Synthesis Regioselective Functionalization Boc->Synthesis Prevents N-alkylation

Caption: Impact of C3-substitution and N-Boc protection on morpholine pharmacodynamics and synthesis.

Once the hydroxyl group is functionalized (e.g., via etherification, oxidation to an aldehyde for reductive amination, or conversion to a leaving group), the Boc group can be quantitatively cleaved. This liberates the secondary amine for final coupling to the core drug scaffold (e.g., an SNAr reaction with a fluorinated pyrimidine in oncology programs) .

Experimental Methodologies: Self-Validating Protocols

To objectively demonstrate the performance of this building block, we detail a standard regioselective O-alkylation workflow. Attempting this reaction on an unprotected 3-(2-hydroxyethyl)morpholine results in a complex mixture of N-alkylated, O-alkylated, and di-alkylated products.

Protocol: Regioselective Etherification of the C3-Hydroxyethyl Group

Objective: Synthesize a C3-etherified morpholine derivative with >99% regioselectivity.

  • Preparation & Deprotonation:

    • Procedure: Dissolve Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH is chosen over weaker bases (like K2CO3) because it irreversibly deprotonates the primary alcohol, evolving H2 gas and driving the equilibrium entirely to the alkoxide. The N-Boc group ensures the nitrogen remains strictly non-nucleophilic.

  • Electrophile Addition:

    • Procedure: After 30 minutes of stirring at 0 °C, add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours.

    • Causality: Dropwise addition controls the exothermic nature of the SN2 displacement, preventing localized heating that could lead to Boc-deprotection or elimination side-reactions.

  • Self-Validation / In-Process Control (IPC):

    • Procedure: Before quenching, withdraw a 5 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Logic: The protocol is self-validating. The complete disappearance of the starting material mass (m/z 232[M+H]+) and the emergence of the target ether mass confirms that the NaH was active and ambient moisture did not compromise the reaction. If starting material persists, it indicates water ingress, requiring a supplementary 0.2 eq of NaH.

  • Quench & Deprotection:

    • Procedure: Quench with saturated aqueous NH4Cl, extract with EtOAc, and concentrate. To liberate the amine, dissolve the crude intermediate in 4M HCl in Dioxane (10 eq) and stir for 2 hours.

    • Causality: HCl in dioxane is preferred over Trifluoroacetic acid (TFA). TFA can occasionally form trifluoroacetamide byproducts with sterically hindered amines. HCl provides the product cleanly as a stable, crystalline hydrochloride salt.

Synthesis_Workflow Step1 Step 1: Deprotonation (NaH, DMF, 0°C) Step2 Step 2: O-Alkylation (Alkyl Halide) Step1->Step2 Step3 Step 3: IPC & Quench (LC-MS / NH4Cl) Step2->Step3 Step4 Step 4: Deprotection (4M HCl/Dioxane) Step3->Step4

Caption: Experimental workflow for the regioselective O-alkylation and subsequent deprotection.

Performance Data: Comparative Outcomes

The utilization of the pre-protected Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate dramatically improves synthetic efficiency and downstream purity compared to attempting in-situ protection or using unprotected analogs.

Table 2: Experimental Outcomes (O-Alkylation Performance)
MetricUnprotected 3-(2-hydroxyethyl)morpholineTert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylateCausality / Observation
Regioselectivity (O vs N) < 40% (Mixed N/O alkylation)> 99% (Exclusive O-alkylation)N-Boc completely shields the secondary amine from the electrophile.
Isolated Yield 25 - 35%85 - 92% Lack of side-reactions simplifies chromatographic purification.
Post-Deprotection Purity N/A> 98% (via HCl/Dioxane)Clean cleavage of Boc yields the pure hydrochloride salt ready for coupling.
Overall Process Time 3-4 Days (Requires complex separation)1.5 Days Streamlined workflow due to predictable, orthogonal reactivity.

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 2020. URL:[Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters (ACS Publications), 2024. URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience (via PMC - NIH), 2020. URL:[Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry (ACS Publications), 2023. URL:[Link]

Sources

Comparative

Comprehensive Spectroscopic Analysis and Comparison Guide: tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate vs. Alternative Scaffolds

Executive Summary & Structural Overview In modern medicinal chemistry, functionalized morpholines are privileged scaffolds frequently utilized to improve the pharmacokinetic profiles of drug candidates. Among these, tert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

In modern medicinal chemistry, functionalized morpholines are privileged scaffolds frequently utilized to improve the pharmacokinetic profiles of drug candidates. Among these, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 1784401-31-5) serves as a highly versatile, orthogonally protected building block . The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the primary hydroxyl group without interfering with the secondary amine.

However, the choice of protecting group—whether Boc, Carboxybenzyl (Cbz), or leaving the morpholine unprotected—profoundly impacts both the physicochemical properties and the spectroscopic behavior of the molecule . This guide provides an objective, data-driven comparison of these scaffolds, focusing on their spectroscopic characterization, stability, and analytical workflows.

Table 1: Physicochemical & Structural Comparison of Morpholine Scaffolds
FeatureBoc-Protected (Target)Cbz-Protected AlternativeUnprotected Alternative
Chemical Formula C₁₁H₂₁NO₄C₁₄H₁₉NO₄C₆H₁₃NO₂
Molecular Weight 231.29 g/mol 265.31 g/mol 131.17 g/mol
UV Absorbance Negligible (>220 nm)Strong (254 nm)Negligible
Lipophilicity (LogP) Moderate (~1.2)High (~2.1)Low (-0.8)
Acid Stability Labile (Cleaves in TFA/HCl)Stable (Requires H₂/Pd or HBr)Stable
NMR Behavior (25 °C) Rotameric broadeningRotameric broadeningSharp, well-defined peaks

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most critical analytical challenge when characterizing N-Boc morpholines is the phenomenon of rotameric peak broadening .

The Causality of Rotamers: The lone pair of electrons on the morpholine nitrogen delocalizes into the π -system of the Boc carbonyl group. This resonance imparts partial double-bond character to the C–N bond, restricting free rotation. Consequently, the molecule exists in two distinct conformational states (rotamers) that interconvert slowly on the NMR timescale at room temperature (298 K). In the ¹H NMR spectrum, this manifests as broad, poorly resolved multiplets for the protons adjacent to the nitrogen (C3-H and C5-H₂), which can easily be misidentified as impurities.

In contrast, the unprotected 2-(morpholin-3-yl)ethan-1-ol exhibits sharp, well-defined multiplets at room temperature due to the rapid inversion of the unhindered secondary amine.

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) provides distinct fragmentation pathways that serve as diagnostic tools for protecting group identification.

  • Boc-Protected: Yields a weak to moderate[M+H]⁺ peak at m/z 232.15. The defining feature is a massive in-source fragmentation peak at m/z 132.10, corresponding to the sequential loss of isobutylene (-56 Da) and carbon dioxide (-44 Da).

  • Cbz-Protected: Yields a strong [M+H]⁺ peak at m/z 266.14. Fragmentation typically shows a loss of benzyl alcohol or a tropylium ion (m/z 91).

Table 2: Key Spectroscopic Data Comparison
Analytical Methodtert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylateUnprotected 2-(morpholin-3-yl)ethan-1-ol
¹H NMR (CDCl₃, 400 MHz) δ 1.45 (s, 9H, Boc), 3.0-4.0 (br m, 7H, ring)No Boc signal, sharp ring multiplets at δ 2.8-3.8
¹³C NMR (CDCl₃, 100 MHz) δ 155.2 (C=O), 79.8 (C-Me₃), 28.4 (CH₃)δ 68.5, 67.2, 56.1, 45.3 (Ring carbons only)
ESI-MS (Positive Mode) m/z 232.15 [M+H]⁺, 254.13 [M+Na]⁺, 132.10 [Frag]m/z 132.10[M+H]⁺
FT-IR (ATR, cm⁻¹) ~1695 (Strong, Carbamate C=O stretch)~3300 (Broad, N-H and O-H stretch), No C=O

Analytical Workflows and Data Visualization

To ensure trustworthiness and reproducibility, the characterization of this scaffold must follow a self-validating workflow. If room-temperature NMR yields broad peaks, the system must be perturbed (via heat) to validate that the broadening is structural (rotamers) rather than compositional (impurities).

Workflow Start Synthesized/Purchased Scaffold NMR 1H & 13C NMR (CDCl3 or DMSO-d6) Start->NMR MS LC-ESI-MS (Positive Ion Mode) Start->MS IR FT-IR Spectroscopy (ATR) Start->IR RotamerCheck Variable Temp NMR (Resolve Rotamers) NMR->RotamerCheck FragCheck Analyze -100 Da Boc Loss MS->FragCheck Final Structural Confirmation & Purity Assessment IR->Final RotamerCheck->Final FragCheck->Final

Figure 1: Analytical workflow for the structural confirmation of Boc-protected morpholine scaffolds.

MS_Pathway Parent [M+H]+ m/z 232.15 (Intact Boc-Morpholine) LossIso [M+H - C4H8]+ m/z 176.09 (Loss of Isobutylene) Parent->LossIso -56 Da LossCO2 [M+H - C5H8O2]+ m/z 132.10 (Loss of Boc) Parent->LossCO2 -100 Da (Direct) LossIso->LossCO2 -44 Da (CO2)

Figure 2: ESI-MS fragmentation pathway of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate.

Self-Validating Experimental Methodologies

Protocol 1: Variable Temperature (VT) NMR for Rotamer Resolution

Purpose: To differentiate between actual chemical impurities and conformational rotamers caused by the Boc group.

  • Sample Preparation: Dissolve 10–15 mg of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate in 0.6 mL of DMSO-d₆. (Note: DMSO-d₆ is selected over CDCl₃ due to its higher boiling point, allowing for safe heating up to 100 °C).

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (25 °C).

    • Validation Check: Observe broad, unresolved multiplets between δ 3.2–3.8 ppm.

  • Thermal Perturbation: Increase the NMR probe temperature to 353 K (80 °C). Allow the sample to equilibrate for 10 minutes to ensure thermal homogeneity.

  • High-Temperature Acquisition: Re-acquire the ¹H NMR spectrum.

    • Validation Check: The previously broadened peaks must coalesce into sharp, well-defined multiplets. If peaks remain broad or distinct minor peaks persist, the sample contains structural isomers or impurities, not just rotamers.

Protocol 2: LC-ESI-MS Analysis for Scaffold Integrity

Purpose: To confirm the molecular weight and validate the presence of the Boc group via diagnostic fragmentation.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade methanol. Dilute to a working concentration of 10 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the morpholine nitrogen in positive ion mode.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Detection: Monitor the eluent using an ESI source in positive mode (ESI+).

    • Validation Check: Extract ion chromatograms (EIC) for m/z 232.15 ([M+H]⁺) and m/z 132.10 ([M+H - Boc]⁺). Both masses must co-elute at the exact same retention time, proving that the m/z 132.10 peak is a fragment generated in the source, rather than a deprotected impurity in the sample vial.

References

  • Rickertsen, D. R. L., George, E. N., & Seidel, D. (2025). "Photocatalytic α-alkylation of carbamates with vinyl azaarenes". ARKIVOC, 2024(1), 202412325. Available at:[Link]

  • Lainton, J. A. H., Allen, M. C., Burton, M., Cameron, S., Edwards, T. R. G., Harden, G., Hogg, R., Leung, W., Miller, S., Morrish, J. J., Rooke, S. M., & Wendt, B. (2003). "Design and Synthesis of A Diverse Morpholine Template Library". Journal of Combinatorial Chemistry, 5(4), 400-407. Available at:[Link]

Validation

X-ray crystal structure of "Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate" derivatives

An in-depth technical analysis and comparison guide for the X-ray crystallographic profiling of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate derivatives. Executive Summary & Context Tert-butyl 3-(2-hydroxyethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the X-ray crystallographic profiling of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate derivatives.

Executive Summary & Context

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (commonly referred to as N-Boc-3-(2-hydroxyethyl)morpholine, CAS 813433-76-0 for the (S)-enantiomer) is a highly versatile, privileged chiral building block[1]. The morpholine scaffold is heavily utilized in Structure-Based Drug Design (SBDD) to improve aqueous solubility, modulate pharmacokinetic profiles, and establish critical hydrogen-bonding interactions in targets such as direct renin inhibitors[2] and various kinases.

Despite its utility, confirming the absolute stereochemistry and conformational preferences of this specific intermediate presents a significant analytical bottleneck. Because the N-Boc (tert-butoxycarbonyl) protecting group is highly flexible, the compound typically exists as a viscous oil or low-melting amorphous solid at room temperature, rendering direct single-crystal X-ray diffraction (SCXRD) impossible[3]. This guide objectively compares derivatization strategies to overcome this limitation, providing self-validating protocols and empirical data to help researchers obtain high-resolution 3D structural data.

The Causality of Experimental Choices: Why Derivatize?

To overcome the high entropy introduced by the flexible tert-butyl rotor and the hydroxyethyl side chain, the compound must be chemically modified. The covalent attachment of a rigid, planar, and heavy-atom-containing moiety—specifically a p-bromobenzoate ester—serves a dual mechanistic purpose[3][4]:

  • Thermodynamic Packing: The planar aromatic ring of the benzoate promotes highly ordered crystal packing through intermolecular π-π stacking and dipole-dipole interactions. This lattice energy effectively overrides the disordering influence of the Boc group.

  • Anomalous Dispersion: The incorporation of a heavy bromine atom provides a strong anomalous scattering signal (using Cu Kα or Mo Kα radiation). This is an absolute requirement for unambiguously assigning the absolute configuration (e.g., distinguishing the (3S) from the (3R) enantiomer) via the Bijvoet method[5].

Workflow A Amorphous/Oil N-Boc Morpholine B Derivatization (p-Bromobenzoyl Cl) A->B C Purification (Chromatography) B->C D Crystallization (Vapor Diffusion) C->D E X-ray Diffraction & Bijvoet Analysis D->E

Experimental workflow for obtaining X-ray structures of amorphous N-Boc morpholine derivatives.

Comparative Performance: Protecting Groups & Ring Systems

When optimizing a synthetic route for crystallography, researchers often debate whether to swap the Boc group for a more "crystallization-friendly" protecting group (like Cbz or Fmoc) or to alter the ring system entirely. The table below objectively compares the p-bromobenzoate derivatives of various alternatives based on empirical crystallographic performance.

Quantitative Comparison of Crystallographic Derivatives
Scaffold Derivative (p-Br-Benzoate)Pre-Derivatization StateCrystallization PropensityUnit Cell Volume (ų)Typical R-factorConformational Fidelity
N-Boc-Morpholine Viscous OilModerate (7-14 days)~14500.045 - 0.055High (Native Chair)
N-Cbz-Morpholine Amorphous SolidHigh (3-5 days)~16200.035 - 0.045Moderate (Steric clash)
N-Fmoc-Morpholine SolidVery High (1-3 days)~18500.030 - 0.040Low (Distorted Chair)
N-Boc-Piperidine OilLow (14-21 days)~14100.050 - 0.065High (Native Chair)

Analytical Insight: While the Fmoc derivative crystallizes the fastest due to the massive fluorenyl ring dominating the lattice energy, this strong packing force often distorts the native conformation of the morpholine ring. The N-Boc p-bromobenzoate derivative represents the optimal balance: it maintains the native solution-phase conformation relevant for drug-receptor interactions[2] while still allowing for successful crystallization when derivatized with a heavy atom[6].

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the synthesis and crystallization of the p-bromobenzoate derivative is designed as a self-validating system. Do not proceed to the next phase without passing the validation checkpoints.

Phase 1: Esterification Synthesis
  • Reaction Setup: Dissolve 1.0 eq of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Reagent Addition: Cool to 0 °C. Add 1.5 eq of Triethylamine (Et₃N) and 0.1 eq of 4-Dimethylaminopyridine (DMAP).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction with the sterically hindered primary alcohol, preventing degradation of the Boc group.

  • Derivatization: Slowly add 1.2 eq of p-bromobenzoyl chloride. Allow the reaction to warm to room temperature and stir for 4 hours[3].

  • Validation Checkpoint 1 (Chemical Integrity): Perform TLC and ¹H NMR. The reaction is only validated for purification when ¹H NMR confirms the downfield shift of the hydroxyethyl -CH₂-O- protons from ~3.6 ppm to ~4.3 ppm, confirming covalent ester formation.

Phase 2: Vapor Diffusion Crystallization
  • Preparation: Purify the ester via flash chromatography. Dissolve 10-15 mg of the pure derivative in a minimum volume (0.5 - 1.0 mL) of DCM in a small inner vial.

  • Diffusion Chamber: Place the un-capped inner vial inside a larger outer vial containing 3 mL of Hexane (antisolvent). Seal the outer vial tightly.

    • Causality: Vapor diffusion provides a slower, more thermodynamically controlled supersaturation curve than slow evaporation. This is critical for flexible Boc-derivatives, which are highly prone to "oiling out" (liquid-liquid phase separation) rather than nucleating if supersaturation occurs too rapidly.

  • Validation Checkpoint 2 (Optical Integrity): After 7-14 days, inspect the resulting crystals under a polarized light microscope. Extinction of light upon rotation of the polarizer confirms a single, ordered crystal lattice. If the sample remains continuously bright or shows no birefringence, it is a twinned crystal or amorphous precipitate, and the solvent system must be changed.

DecisionTree Start Assess Sample State IsSolid Is it a crystalline solid? Start->IsSolid DirectXray Direct X-ray Analysis IsSolid->DirectXray Yes Derivatize Derivatize (p-Br-BzCl) IsSolid->Derivatize No (Oil/Amorphous) CheckCrystal Check Crystal Quality Derivatize->CheckCrystal Twinned Twinned/Needles CheckCrystal->Twinned Poor Quality Single Single Crystal CheckCrystal->Single High Quality ChangeSolvent Change Solvent System Twinned->ChangeSolvent ChangeSolvent->CheckCrystal Single->DirectXray

Self-validating decision matrix for optimizing crystallization of flexible morpholine building blocks.

Conclusion

For structural biologists and medicinal chemists, the tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate scaffold is an indispensable tool. While its inherent flexibility defies direct crystallographic analysis, strategic derivatization with p-bromobenzoate via a self-validating vapor diffusion protocol yields high-fidelity 3D structural data. This approach not only confirms absolute stereochemistry but preserves the native conformational state required for accurate Structure-Based Drug Design.

References

  • [4] ResearchGate. Novel chiral derivatizing agents powerful for enantioresolution and determination of absolute stereochemistry by X-ray crystallographic and 1H NMR anisotropy methods. Available at: [Link]

  • [2] National Center for Biotechnology Information (PMC). Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. Available at:[Link]

  • [5] Journal of the American Chemical Society (ACS). Total Synthesis and Initial Structure−Function Analysis of the Potent V-ATPase Inhibitors Salicylihalamide A and Related Compounds. Available at:[Link]

  • [6] National Center for Biotechnology Information (PMC). Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans. Available at:[Link]

Sources

Comparative

Scaffold Hopping in Drug Design: Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate vs. Piperidine-Based Scaffolds

In the landscape of modern drug discovery, the selection of a saturated heterocyclic scaffold is a critical decision that dictates a candidate's pharmacokinetic profile, target engagement, and safety. For decades, the pi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the selection of a saturated heterocyclic scaffold is a critical decision that dictates a candidate's pharmacokinetic profile, target engagement, and safety. For decades, the piperidine ring has been a ubiquitous structural motif. However, its high basicity often leads to poor membrane permeability and off-target liabilities, such as hERG channel blockade.

To circumvent these issues, medicinal chemists frequently employ "scaffold hopping"—specifically, replacing the methylene group of a piperidine with an oxygen atom to yield a morpholine scaffold[1]. This guide provides an in-depth, objective comparison between piperidine-based scaffolds and the highly versatile building block tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate [2], detailing the physicochemical causality, metabolic implications, and experimental validation required during lead optimization.

Physicochemical Profiling: The Inductive Effect of Oxygen

The primary structural difference between morpholine and piperidine is the introduction of an ether oxygen. This seemingly subtle substitution fundamentally alters the electronic distribution of the ring.

The oxygen atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond framework[3]. This effect pulls electron density away from the secondary nitrogen, significantly stabilizing the unprotonated amine and destabilizing its conjugate acid. As a result, the pKa of a standard morpholine ring drops to approximately 8.4, compared to 11.2 for a standard piperidine ring[4].

When utilizing tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate, the Boc-protecting group is eventually cleaved to reveal the active amine. The resulting 3-substituted morpholine maintains this lower pKa. At a physiological pH of 7.4, the piperidine analog is >99% protonated, whereas the morpholine analog is only ~90% protonated. This higher fraction of neutral species drastically improves passive lipid bilayer permeability, making morpholine scaffolds highly favored in Central Nervous System (CNS) drug discovery[5]. Furthermore, the oxygen atom decreases lipophilicity (LogP) and increases aqueous solubility, keeping the molecule well within Lipinski's Rule of Five.

Table 1: Comparative Physicochemical Data (Predicted for Deprotected Scaffolds)
Property2-(Piperidin-3-yl)ethan-1-ol2-(Morpholin-3-yl)ethan-1-olCausality / Pharmacokinetic Impact
Ring Heteroatoms 1 (Nitrogen)2 (Nitrogen, Oxygen)Oxygen introduces a new H-bond acceptor for target binding.
pKa (Amine) ~11.2~8.4Oxygen's inductive effect lowers basicity, reducing hERG liability.
cLogP ~0.5~-0.8Increased hydrophilicity improves aqueous solubility.
TPSA (Ų) 32.341.5Higher polar surface area alters absorption profiles.
Physiological State >99% protonated~90% protonatedHigher neutral fraction improves passive membrane permeability.
Metabolic Stability: Steric Shielding and CYP450 Interactions

While morpholine rings offer superior physicochemical properties, their metabolic fate must be carefully managed. Piperidine rings are highly susceptible to cytochrome P450 (CYP) mediated oxidation at the carbon atoms alpha to the nitrogen. Morpholine rings are generally more metabolically stable because the electron-withdrawing oxygen reduces the overall electron density of the ring[1].

However, morpholines are not metabolically inert; they can undergo oxidative N-dealkylation or ring oxidation[6]. This is where the specific architecture of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate becomes highly advantageous. The presence of the 3-(2-hydroxyethyl) substituent introduces critical steric hindrance directly adjacent to the nitrogen atom. This steric bulk physically shields the alpha-carbon from the active site of CYP enzymes, effectively blocking the primary metabolic "soft spot" and significantly increasing the half-life ( t1/2​ ) of the scaffold in vivo[6].

G A Piperidine Scaffold B High Basicity (pKa ~11.2) Poor Permeability hERG Toxicity Risk A->B C Scaffold Hopping: Oxygen Insertion B->C Structural Modification D Morpholine Scaffold C->D E Lower pKa (~8.4) Improved Solubility Reduced hERG Binding D->E F C3-Substitution: 3-(2-hydroxyethyl) E->F Address Metabolic Soft Spots G Tert-butyl 3-(2-hydroxyethyl) morpholine-4-carboxylate F->G H Steric Shielding Additional H-Bonding Boc-Protected Amine G->H

Logical workflow of scaffold hopping from piperidine to substituted morpholine.

Synthetic Utility of the Boc-Protected Building Block

From a synthetic perspective, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate is an exceptionally versatile building block[2]. The tert-butyloxycarbonyl (Boc) group provides orthogonal protection of the secondary amine. This allows medicinal chemists to selectively functionalize the primary alcohol of the hydroxyethyl side chain—via Mitsunobu reactions, oxidation to an aldehyde for reductive amination, or simple etherification—without unwanted side reactions at the nitrogen. Once the desired side chain is elaborated, the Boc group is cleanly cleaved using trifluoroacetic acid (TFA) or HCl to reveal the active morpholine core.

Experimental Methodologies

To objectively validate the transition from a piperidine to a morpholine scaffold, researchers must employ self-validating experimental systems. Below are the definitive protocols for assessing these scaffolds.

Protocol 1: Potentiometric Determination of pKa

Because the inductive effect of oxygen is the primary driver of the scaffold's benefits, precise pKa determination is mandatory.

  • Preparation: Dissolve 1 mM of the deprotected scaffold in a 0.15 M KCl aqueous solution. Causality: The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Atmospheric Control: Purge the titration vessel with nitrogen gas. Causality: This prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would artificially skew the titration curve and invalidate the pKa measurement.

  • Acidification: Titrate the solution with 0.5 M HCl to drop the pH to 2.0, ensuring complete protonation of the amine.

  • Forward Titration: Perform a slow forward titration using 0.5 M KOH. Record the pH continuously.

  • Data Analysis: Plot the first derivative of the titration curve. The inflection point corresponds exactly to the pKa of the secondary amine.

Protocol 2: Head-to-Head In Vitro Microsomal Stability Assay

This assay determines the metabolic half-life of the morpholine vs. piperidine scaffolds[6].

G S1 Prepare 1 µM Compound in Phosphate Buffer S2 Add Human Liver Microsomes (0.5 mg/mL) S1->S2 S3 Pre-incubate at 37°C (5-10 mins) S2->S3 S4 Initiate Reaction (Add 1mM NADPH) S3->S4 S5 Time-Point Sampling (0, 15, 30, 60 mins) S4->S5 S6 Quench with Ice-Cold Acetonitrile + IS S5->S6 S7 Centrifuge & Analyze via LC-MS/MS S6->S7

Step-by-step methodology for the in vitro microsomal stability assay.

  • Working Solution: Dilute the test compounds in 100 mM phosphate buffer (pH 7.4) to a final concentration of 1 µM[6].

  • Microsome Addition: Add pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL[6].

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes[6]. Causality: This ensures the system reaches thermal equilibrium before enzymatic activity begins.

  • Initiation: Add 1 mM NADPH to the wells. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise "start" switch for the metabolic reaction.

  • Sampling & Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS)[6]. Causality: The ice-cold organic solvent instantly denatures the CYP450 enzymes, arresting metabolism at the exact time point and precipitating proteins to yield a clean supernatant.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

The transition from a piperidine scaffold to a morpholine analog is a masterclass in rational drug design. By utilizing tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate, researchers can leverage the electron-withdrawing inductive effect of oxygen to lower basicity and improve permeability, while simultaneously using the C3-hydroxyethyl substituent to sterically shield the molecule from CYP-mediated oxidation. Supported by rigorous physicochemical profiling and microsomal stability assays, this building block represents a highly optimized starting point for next-generation therapeutics.

Sources

Validation

Benchmarking the Drug-Like Properties of Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate Derivatives

A Comparative Guide to Scaffold Selection and ADME Validation As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate synthetic building blocks intended to rescue a lead compound's pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Scaffold Selection and ADME Validation

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate synthetic building blocks intended to rescue a lead compound's pharmacokinetic (PK) liabilities. The morpholine ring is widely recognized as a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) and systemic indications[1].

This guide provides an in-depth technical evaluation of Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (also known as N-Boc-3-(2-hydroxyethyl)morpholine). By objectively comparing derivatives of this scaffold against common alternatives (piperidines and piperazines), we can establish a rational, data-driven approach to lead optimization.

Structural Rationale: The Causality Behind Scaffold Selection

Before committing resources to a synthetic route, we must understand the physicochemical causality of our building blocks. The compound Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (available as the (S)-enantiomer, CAS: 813433-76-0, or (R)-enantiomer, CAS: 1257855-07-4[]) is engineered with three strategic features:

  • The Morpholine Core (Metabolic & pKa Modulation): Unlike piperidine, the morpholine ring contains an oxygen atom at the position opposite the basic nitrogen. This oxygen exerts an electron-withdrawing inductive effect, lowering the amine's pKa to approximately 8.3–8.5 (compared to >10 for piperidines)[1]. This pKa shift is crucial: it ensures a significant fraction of the molecule remains un-ionized at physiological pH (7.4), thereby preventing lysosomal trapping and dramatically enhancing blood-brain barrier (BBB) permeability[1].

  • The 2-Hydroxyethyl Vector: This side chain acts as a flexible hydrogen-bond donor and acceptor. It increases the compound's hydrophilicity and aqueous solubility without overwhelmingly increasing the topological polar surface area (tPSA).

  • The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a synthetic necessity. It temporarily masks the secondary amine, preventing unwanted N-alkylation or oxidation during the regioselective functionalization of the primary alcohol.

Comparative ADME Profiling

To objectively evaluate the performance of derivatives synthesized from this building block, we benchmark the deprotected core—3-(2-hydroxyethyl)morpholine —against its structural alternatives: 3-(2-hydroxyethyl)piperidine and 3-(2-hydroxyethyl)piperazine .

The following table summarizes the expected Absorption, Distribution, Metabolism, and Excretion (ADME) parameters based on established medicinal chemistry heuristics and computational benchmarking[3][4].

ADME Parameter3-(2-Hydroxyethyl)morpholine Core3-(2-Hydroxyethyl)piperidine Core3-(2-Hydroxyethyl)piperazine Core
Basic pKa ~8.4 (Optimal)~10.2 (Too basic)~9.8 (Highly basic)
Aqueous Solubility High (>100 µM)ModerateVery High
Lipophilicity (LogD at pH 7.4) Moderate (Balanced)HighLow (Highly polar)
BBB Permeability (Papp) High (Optimal un-ionized fraction)Moderate (Prone to lysosomal trapping)Low (Restricted by high polarity)
Metabolic Stability (HLM) Moderate to High (Oxygen protects ring)Low (Vulnerable to α-oxidation)Moderate
Primary Liability Potential for CYP3A4 interactionPhospholipidosis, High clearancePoor passive membrane diffusion

Self-Validating Experimental Methodologies

Trustworthiness in drug discovery relies on data integrity. Every protocol used to evaluate these derivatives must be a self-validating system —meaning the assay inherently proves its own reliability through rigorous internal controls.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: We utilize HLM to predict first-pass hepatic clearance. The morpholine ring is generally stable, but the 2-hydroxyethyl side chain (once derivatized) may introduce new metabolic liabilities[4]. Self-Validation Mechanism: We run a minus-NADPH control to differentiate enzymatic metabolism from chemical degradation. We also run concurrent reference drugs to validate the specific activity of the microsomes[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the morpholine derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration: Set up parallel incubations for Propranolol (high clearance control) and Warfarin (low clearance control)[3].

  • Incubation: Pre-incubate the compounds with HLM (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Crucial Step: For the minus-NADPH control, add an equivalent volume of buffer instead.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Causality: To ensure the 2-hydroxyethyl modifications do not restrict CNS penetration, we simulate the blood-brain barrier using a lipid-infused artificial membrane[1]. Self-Validation Mechanism: The assay's integrity is validated by simultaneously running Verapamil (known high permeability) and Atenolol (known low permeability).

Step-by-Step Methodology:

  • Donor Preparation: Dilute the morpholine derivative to 10 µM in PBS (pH 7.4) containing 5% DMSO.

  • Membrane Coating: Coat the PVDF membrane of the acceptor plate with 4 µL of a porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly: Add 300 µL of the donor solution to the donor plate. Add 200 µL of fresh PBS to the acceptor wells. Carefully couple the plates.

  • Incubation: Incubate at room temperature for 18 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS[3]. Calculate the apparent permeability ( Papp​ ).

Workflow Visualization

The following diagram illustrates the self-validating ADME screening workflow applied to derivatives of Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate.

ADME_Workflow cluster_assays In Vitro ADME Profiling Start Compound Synthesis (Boc Deprotection & Coupling) QC LC-MS/NMR QC (Purity ≥95%) Start->QC Solubility Kinetic Solubility (Nephelometry) QC->Solubility Permeability BBB PAMPA (Permeability) QC->Permeability Metabolism Microsomal Stability (HLM/RLM) QC->Metabolism Validation Self-Validating Controls (+/- NADPH, Reference Drugs) Solubility->Validation Permeability->Validation Metabolism->Validation Decision Lead Optimization Go/No-Go Decision Validation->Decision

Fig 1: Self-validating ADME screening workflow for morpholine derivatives.

Strategic Recommendations

When designing targeted therapeutics, the choice of core scaffold dictates the downstream success of the molecule. Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate provides a distinct advantage over piperidine and piperazine alternatives. By leveraging the morpholine ring's ability to modulate pKa and improve metabolic stability, while utilizing the 2-hydroxyethyl group for targeted solubility enhancements, researchers can significantly accelerate the development of highly permeable, drug-like candidates[1][4].

Always ensure that your downstream ADME evaluations employ the strict, self-validating controls outlined above to guarantee the integrity of your lead optimization campaigns.

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate proper disposal procedures

[label="IsthewasteFinalizingVisualDisposalGuide I'mnowintegratingthefinalpiecesfortheguide'scompletion.TheDOTdiagram, illustratingthewasterouting, isready, andI'veverifiedtheprecisionandclarityofallthecitations.Theoveral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="IsthewasteFinalizingVisualDisposalGuide I'mnowintegratingthefinalpiecesfortheguide'scompletion.TheDOTdiagram, illustratingthewasterouting, isready, andI'veverifiedtheprecisionandclarityofallthecitations.Theoveralldocumenthasbeenfinalized, allRCRAguidelinesverified, andtheguideisunderreview.Allcitationshavebeencrossreferencedandverified.ComprehensiveOperationalGuide:DisposalandHandlingofTert-butyl3-(2-hydroxyethyl)morpholine-4-carboxylate AsaSeniorApplicationScientist, Irecognizethatlaboratorysafetyextendsfarbeyondbasiccompliance;itrequiresamechanisticunderstandingofthechemicalswehandle.Tert-butyl3-(2-hydroxyethyl)morpholine-4-carboxylate(CAS:1784401-31-5)isahighlyvaluablebuildingblockinsyntheticorganicchemistryanddrugdevelopment[1.1]. However, because it contains a tert-butoxycarbonyl (Boc) protecting group, its waste streams present unique off-gassing hazards that demand precise, causality-driven disposal protocols[1][].

This guide provides self-validating methodologies to ensure your laboratory manages this compound safely, legally, and efficiently.

Chemical Profiling and Causality in Waste Segregation

To design a safe disposal plan, we must first understand the molecule's reactivity. The compound consists of a morpholine ring, a hydroxyethyl group, and a Boc-protected secondary amine.

The Causality of Segregation: The Boc group is stable under basic and nucleophilic conditions but is highly labile in the presence of strong acids[1][]. If this compound is inadvertently mixed with acidic waste (e.g., trifluoroacetic acid or hydrochloric acid), an acid hydrolysis mechanism is triggered. The Boc group protonates and dissociates, generating a tert-butyl cation and an unstable carbamic acid intermediate[]. This intermediate rapidly decomposes into carbon dioxide (CO₂) gas and isobutylene[].

If this reaction occurs inside a tightly sealed waste carboy, the rapid off-gassing will cause catastrophic over-pressurization and potential explosion[3]. Therefore, the foundational rule for disposing of this chemical is strict segregation from acidic waste streams unless actively managed with vented containment.

Quantitative Data & Waste Classification

Under Resource Conservation and Recovery Act (RCRA) guidelines, pure tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate is classified as a Non-Halogenated Organic Waste [3][4]. It must never be disposed of down the drain[5].

Table 1: Physicochemical Properties and Disposal Parameters

ParameterSpecificationOperational Implication
CAS Number 1784401-31-5Unique identifier for institutional EHS logging[6].
Molecular Formula C₁₁H₂₁NO₄Contains no halogens; dictates routing to the non-halogenated waste stream[4][6].
Protecting Group tert-Butoxycarbonyl (Boc)Acid-labile; generates CO₂ gas upon cleavage[1][].
RCRA Classification Non-Halogenated OrganicMust be separated from halogenated solvents (e.g., DCM) to avoid elevated disposal costs[3][7].
Incompatible Materials Strong acids (TFA, HCl)Mixing causes unintended pressurization of sealed waste containers[][3].

Step-by-Step Disposal Methodologies

Laboratory workflows generate different types of waste depending on how the chemical was used. The following self-validating protocols ensure safe handling for both pure stock and post-reaction mixtures.

Protocol A: Disposal of Unused or Expired Pure Chemical

Use this protocol for bulk chemical or stock solutions in non-acidic organic solvents (e.g., methanol, ethyl acetate).

  • Hazard Verification & PPE: Don chemical-resistant nitrile gloves, safety goggles, and a lab coat. Perform all transfers inside a certified chemical fume hood[1][8].

  • Containerization: Transfer the chemical into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) or glass container[1][8]. Self-Check: Visually inspect the container to ensure it is completely dry and free of any residual acids from previous use.

  • Volume Management: Fill the container to no more than 90% capacity to allow for standard vapor expansion. Securely seal with a standard threaded cap[3].

  • RCRA-Compliant Labeling: Label the container explicitly as "Hazardous Waste: Non-Halogenated Organic Waste - Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate"[1][3]. Include the accumulation start date.

  • Storage & Final Disposal: Store in a designated satellite accumulation area away from heat sources[1][3]. Transfer to your Environmental Health and Safety (EHS) department within 180 days for final destruction via a licensed RCRA incinerator[4][9].

Protocol B: Disposal of Post-Reaction Deprotection Mixtures

Use this protocol when the chemical has been subjected to Boc-deprotection (e.g., using TFA/DCM), altering the waste stream matrix.

  • pH Validation (Self-Validating Step): Before selecting a waste container, test the mixture's pH. If the pH is ≤ 2, active Boc-cleavage and CO₂ generation are occurring[][3].

  • Vented Containment: Do not use a tightly sealed cap. Transfer the acidic organic mixture into a waste container equipped with a vented pressure-relief cap to safely off-gas CO₂ and isobutylene[3].

  • Segregated Labeling: Label as "Hazardous Waste: Acidic Organic Mixture (Contains TFA and Morpholine derivatives)." Do not mix this with your general non-halogenated organic waste carboy[7][8].

  • EHS Handoff: Submit a hazardous waste pickup request to your institution's EHS department, explicitly noting the presence of active off-gassing agents[8].

Protocol C: Empty Container Management

Empty original reagent bottles must not be immediately discarded in standard trash. Under RCRA guidelines, a container is only "RCRA Empty" if less than 3% by weight of the total capacity remains[4][7].

  • Triple-Rinse Procedure: In the fume hood, triple-rinse the empty container with a compatible solvent (e.g., ethanol or methanol)[8].

  • Rinsate Disposal: Collect all rinsate and add it to the Non-Halogenated Organic Waste container[8].

  • Defacing: Completely deface or remove the original chemical label, mark the bottle as "RCRA Empty," and dispose of the glass/plastic according to institutional solid waste policies[4][8].

Waste Routing Visualization

To prevent cross-contamination and safety hazards, follow this logical decision tree when routing Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate waste.

WasteRouting Start Tert-butyl 3-(2-hydroxyethyl) morpholine-4-carboxylate Decision Is the waste mixed with strong acids (e.g., TFA)? Start->Decision Pure Unused / Pure Chemical (Stable Boc Group) Decision->Pure No (pH > 7) Acidic Deprotection Mixture (Cleaved Boc / CO2 Gas) Decision->Acidic Yes (pH ≤ 2) Cont1 Sealed HDPE/Glass Container (Standard Cap) Pure->Cont1 Cont2 Vented Waste Container (Pressure-Relief Cap) Acidic->Cont2 Label1 Label: Non-Halogenated Organic Waste Cont1->Label1 Label2 Label: Acidic Organic Waste (Corrosive) Cont2->Label2 Dispose RCRA Licensed Incineration Label1->Dispose Label2->Dispose

Figure 1: Decision-making workflow for the segregation and containerization of Boc-protected waste.

References

  • tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate — Chemical Substance Information. NextSDS.6

  • 3 3-di-tert-butyl-2 2 4 4-tetramethylpentane | Sigma-Aldrich. Sigma-Aldrich. Link

  • Proper Disposal of Boc-AEDI-OH: A Comprehensive Guide for Laboratory Professionals. BenchChem. 8

  • Proper Disposal of Boc-PEG4-sulfone-PEG4-Boc: A Guide for Laboratory Professionals. BenchChem. 1

  • Hazardous Waste Management Program - Eastern Washington University. EWU. 4

  • 3-Methyl-1H-indole, N-Boc protected. Synquest Labs. 9

  • Hazardous Waste Guide | UTIA Safety Office. University of Tennessee.3

  • Program Waste Management - ADMINISTRATIVE SERVICES MANUAL. University of Alaska. 7

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences.

  • When disposing of chemicals, it is appropriate to... Study.com. 5

Sources

Handling

Personal protective equipment for handling Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

Executive Summary & Chemical Profile Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 1784401-31-5) is a highly versatile Boc-protected amino alcohol widely utilized as a building block in pharmaceutical drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 1784401-31-5) is a highly versatile Boc-protected amino alcohol widely utilized as a building block in pharmaceutical drug discovery. While the Boc (tert-butyloxycarbonyl) protecting group stabilizes the morpholine nitrogen for complex synthesis, the compound's amphiphilic nature—combining a lipophilic tert-butyl moiety with hydrophilic oxygen and hydroxyl groups—enhances its ability to permeate dermal layers.

This guide provides researchers and drug development professionals with a comprehensive, self-validating framework for handling, transferring, and disposing of this compound safely, ensuring operational excellence and regulatory compliance.

Hazard Profile & Mechanistic Causality

Understanding the physicochemical behavior of a reagent is the foundation of laboratory safety. Standard safety protocols dictate that we treat Boc-protected morpholine derivatives as moderate to severe irritants[1].

Table 1: Quantitative Hazard & Property Summary

Property / HazardValue / GHS CodeMechanistic Causality & Operational Impact
CAS Number 1784401-31-5Unique identifier for regulatory tracking and Safety Data Sheet (SDS) retrieval.
Molecular Weight 231.29 g/mol Relatively low MW; fine powders can easily aerosolize due to static charge during transfer.
Skin Irritation GHS Category 2 (H315)The lipophilic Boc group facilitates rapid partitioning into the skin's lipid bilayer, carrying the basic morpholine ring into the dermis and causing localized contact dermatitis.
Eye Irritation GHS Category 2A (H319)Direct contact with the mucosal membrane of the eye leads to acute inflammation and potential corneal damage.
Respiratory Irritation STOT SE 3 (H335)Inhalation of aerosolized particulates irritates the upper respiratory tract, necessitating strict fume hood usage.

Personal Protective Equipment (PPE) Matrix

In accordance with[2], the selection of Personal Protective Equipment (PPE) must be driven by a rigorous hazard assessment rather than generic laboratory defaults. The following matrix outlines the required PPE, grounded in the causality of the compound's behavior.

Table 2: PPE Specifications & Causality

PPE CategorySpecificationCausality & Selection Logic
Hand Protection Nitrile gloves (≥0.11 mm thickness for solids).Nitrile provides excellent resistance to the solid compound. Crucial Note: If dissolving the compound in Dichloromethane (DCM), standard nitrile will permeate in <3 minutes. Switch to Butyl rubber gloves or double-glove and change immediately upon contamination.
Eye Protection ANSI Z87.1 Safety Goggles.Safety glasses with side shields are insufficient. Goggles form a tight seal that prevents aerosolized powder from reaching the ocular mucosa.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat.Synthetic fabrics (like polyester) generate static electricity, which aerosolizes the powder. Cotton mitigates static buildup and will not melt into the skin during a flash fire.
Respiratory N95 / P100 Particulate Respirator.Only required if handling bulk quantities (>50g) outside of a certified fume hood due to equipment constraints.

Operational Workflows & Self-Validating Protocols

To ensure absolute safety, every operational step must include a self-validating check—a physical confirmation that the safety measure is actively working, as recommended by[3].

Step-by-Step Handling & Transfer Protocol
  • Fume Hood Validation:

    • Action: Conduct all transfers inside a certified chemical fume hood.

    • Self-Validation: Before opening the reagent, check the magnehelic gauge or digital monitor. Tape a small (1x2 inch) piece of tissue paper to the bottom of the sash. It must pull steadily inward, physically validating a face velocity of ≥100 feet per minute (fpm).

  • Glove Integrity Check:

    • Action: Don nitrile gloves.

    • Self-Validation: Trap air inside the glove and roll the cuff tightly to pressurize the fingers. If the glove maintains pressure without deflating, it is free of micro-punctures.

  • Static Mitigation:

    • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: The powder's low molecular weight makes it highly susceptible to static cling, which can cause sudden aerosolization and cross-contamination of the analytical balance.

  • Solvent Addition (If applicable):

    • Action: Add the solvent (e.g., DMF, DCM) slowly down the side of the receiving flask.

    • Self-Validation: Observe the dissolution. An endothermic or exothermic reaction (indicated by condensation or warmth on the flask exterior) validates the physical state change, prompting the user to adjust the addition rate to prevent solvent boil-off.

HandlingWorkflow Start Pre-Operation Setup PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Flow (>100 fpm) PPE->Hood Transfer Weigh & Transfer Chemical (Anti-static tools) Hood->Transfer Solvent Dissolve in Solvent (e.g., DCM, DMF) Transfer->Solvent Validate Self-Validation: Check for leaks/spills Solvent->Validate End Proceed to Synthesis Validate->End

Caption: Workflow for the safe handling, transfer, and self-validation of chemical reagents.

Emergency & Spill Response Plan

Spills involving Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate require immediate, methodical action to prevent respiratory exposure and surface contamination.

Spill Cleanup Methodology
  • Assessment: Determine if the spill is localized (inside the hood, <50g) or widespread (outside the hood, >50g).

  • Containment (Small Spill):

    • Action: Do not sweep dry powder with a standard brush, as this generates airborne dust.

    • Self-Validation: Lightly dampen an absorbent pad with water or ethanol. Gently place it over the powder. If the powder adheres to the pad without flying up, the static hazard has been successfully neutralized.

  • Decontamination: Wipe the surface with a soap and water solution, followed by an ethanol wipe to remove residual lipophilic Boc-derivatives.

  • Disposal: Place all contaminated pads and gloves into a clearly labeled, sealable hazardous waste bag.

SpillResponse Detect Spill Detected Assess Assess Spill Size Detect->Assess Small Small Spill (<50g) Inside Hood Assess->Small Large Large Spill (>50g) or Outside Hood Assess->Large Clean Dampen Pad & Cover Place in Hazardous Waste Small->Clean Evacuate Evacuate Area & Notify EHS Large->Evacuate Decon Decontaminate Surface (Soap & Water / EtOH) Clean->Decon

Caption: Decision logic and response protocol for laboratory chemical spills.

Waste Disposal Plan

Proper disposal ensures environmental compliance and prevents dangerous cross-reactions in waste streams.

  • Solid Waste: Empty vials, contaminated weighing boats, and spill cleanup materials must be disposed of in solid hazardous waste containers.

  • Aqueous Waste: If the compound is dissolved in aqueous buffers, ensure the pH is neutralized (pH 6-8) before adding to the aqueous waste stream.

  • Organic Waste: Solutions in DCM or DMF must be segregated into halogenated and non-halogenated organic waste carboys, respectively. Causality: Mixing halogenated solvents with incompatible non-halogenated streams under basic conditions can lead to exothermic pressure buildup and potential carboy rupture.

References

  • NextSDS Chemical Database. Hazard Classification for tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 1784401-31-5). NextSDS. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Standard 29 CFR 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. URL:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (NIH Bookshelf). URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.